H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA
Description
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Structure
2D Structure
Properties
Molecular Formula |
C49H59N12O13P |
|---|---|
Molecular Weight |
1055.0 g/mol |
IUPAC Name |
[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-oxopropyl] dihydrogen phosphate |
InChI |
InChI=1S/C49H59N12O13P/c50-36(26-31-27-54-37-11-5-4-10-35(31)37)43(63)57-39(24-29-8-2-1-3-9-29)45(65)58-40(25-30-14-20-34(62)21-15-30)46(66)59-41(28-74-75(71,72)73)48(68)60-23-7-13-42(60)47(67)56-38(12-6-22-53-49(51)52)44(64)55-32-16-18-33(19-17-32)61(69)70/h1-5,8-11,14-21,27,36,38-42,54,62H,6-7,12-13,22-26,28,50H2,(H,55,64)(H,56,67)(H,57,63)(H,58,65)(H,59,66)(H4,51,52,53)(H2,71,72,73)/t36-,38-,39-,40-,41-,42-/m0/s1 |
InChI Key |
VFYGHIVJSUHWET-NLDSVXPCSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](COP(=O)(O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC6=CC=C(C=C6)[N+](=O)[O-] |
Canonical SMILES |
C1CC(N(C1)C(=O)C(COP(=O)(O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)N)C(=O)NC(CCCN=C(N)N)C(=O)NC6=CC=C(C=C6)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
The Role of H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA in Pin1 Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The peptidyl-prolyl cis/trans isomerase Pin1 is a critical regulator in a multitude of cellular signaling pathways, acting as a molecular switch that controls the function of numerous phosphoproteins involved in cell cycle progression, apoptosis, and tumorigenesis. The study of Pin1's enzymatic activity is fundamental to understanding its biological roles and for the development of therapeutic inhibitors. The synthetic peptide, H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA, and its analogues, serve as indispensable tools in this endeavor. This technical guide details the core function of this chromogenic peptide substrate, providing quantitative kinetic data, a comprehensive experimental protocol for its use in a protease-coupled assay, and visual representations of its application and the broader signaling context of Pin1.
Core Function of the Chromogenic Peptide Substrate
The peptide this compound is a specifically designed chromogenic substrate for measuring the catalytic activity of the Pin1 enzyme. Its sequence incorporates the key recognition motif for Pin1: a phosphorylated serine residue followed by a proline residue (pSer-Pro).
The fundamental role of this peptide is to enable the quantitative measurement of Pin1's prolyl isomerase activity through a spectrophotometric, protease-coupled assay. The mechanism relies on three key components:
-
Pin1 Isomerase Activity : Pin1 specifically recognizes and binds to the cis conformation of the pSer-Pro bond within the peptide substrate and catalyzes its isomerization to the trans conformation.
-
Isomer-Specific Proteolysis : A second enzyme, typically chymotrypsin or trypsin, is included in the reaction. This protease is highly specific and can only cleave the peptide bond C-terminal to the arginine (or another specific residue in similar peptides) when the preceding pSer-Pro bond is in the trans conformation.
-
Chromogenic Reporter : The peptide is C-terminally coupled to p-nitroaniline (pNA). When the protease cleaves the trans-isomerized peptide, pNA is released. Free pNA is a yellow chromophore that can be quantified by measuring its absorbance at approximately 405 nm.
Therefore, the rate of color development is directly proportional to the rate of Pin1-catalyzed isomerization, providing a robust method to determine enzyme kinetics and to screen for Pin1 inhibitors.
Quantitative Data Presentation
| Substrate Peptide | Parameter | Value | Unit | Significance |
| WFYpSPR-pNA (Phosphorylated) | kcat/Km | 20,160 | M⁻¹s⁻¹ | Demonstrates high catalytic efficiency for the phosphorylated motif. |
| WFYSPR-pNA (Unphosphorylated) | kcat/Km | 170 | M⁻¹s⁻¹ | Shows a >100-fold decrease in efficiency, highlighting Pin1's specificity for phosphoproteins. |
Experimental Protocols
Protease-Coupled Spectrophotometric Assay for Pin1 Activity
This protocol outlines the methodology for determining the isomerase activity of Pin1 using a chromogenic pNA-linked peptide substrate.
A. Materials and Reagents:
-
Pin1 Enzyme: Purified, recombinant human Pin1.
-
Substrate: this compound or a similar peptide (e.g., Suc-Ala-pSer-Pro-Phe-pNA). Stock solution prepared in a suitable solvent (e.g., DMSO).
-
Coupling Protease: Chymotrypsin or Trypsin. Stock solution prepared in 1 mM HCl.
-
Assay Buffer: 35 mM HEPES, pH 7.8.
-
Bovine Serum Albumin (BSA): To prevent non-specific adsorption.
-
Dithiothreitol (DTT): A reducing agent to maintain enzyme integrity.
-
Microplate Reader: Capable of measuring absorbance at 405 nm.
-
96-well Microplates: Clear, flat-bottom.
B. Detailed Methodology:
-
Preparation of Assay Master Mix:
-
Prepare the assay buffer (35 mM HEPES, pH 7.8) and supplement it with 0.1 mg/mL BSA and 0.2 mM DTT.
-
On the day of the experiment, prepare a fresh solution of the coupling protease (e.g., chymotrypsin) in the assay buffer to a final concentration of ~0.5-1.0 mg/mL.
-
-
Reaction Setup (for a single 100 µL reaction):
-
In a well of a 96-well microplate, add the components in the following order:
-
85 µL of the Assay Master Mix (containing HEPES, BSA, DTT, and chymotrypsin).
-
5 µL of the Pin1 enzyme solution (diluted in assay buffer to the desired final concentration, e.g., 25-100 nM). For a negative control, add 5 µL of assay buffer without the enzyme.
-
If screening for inhibitors, add the test compound at this stage and pre-incubate the plate at room temperature for 15-30 minutes.
-
-
-
Initiation of Reaction:
-
To start the reaction, add 10 µL of the chromogenic peptide substrate solution (e.g., a 1 mM stock to achieve a final concentration of 100 µM).
-
-
Data Acquisition:
-
Immediately place the microplate into a pre-warmed (25°C or 37°C) microplate reader.
-
Measure the absorbance at 405 nm every 30-60 seconds for a period of 15-30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
The rate of pNA release can be calculated using the Beer-Lambert law (ε of pNA at 405 nm ≈ 10,600 M⁻¹cm⁻¹).
-
For kinetic analysis, repeat the assay with varying substrate concentrations to determine Km and kcat values by fitting the data to the Michaelis-Menten equation.
-
Mandatory Visualizations
Diagrams of Workflows and Signaling Pathways
Caption: Workflow for the protease-coupled Pin1 enzymatic assay.
Caption: Pin1 acts as a central hub in diverse signaling pathways.[1][2]
References
A Technical Guide to H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA: A Chromogenic Substrate for Peptidyl-Prolyl Isomerase Pin1
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Proline Isomerization
Post-translational modifications are critical for regulating protein function, and among these, phosphorylation is paramount. A specialized layer of regulation occurs at phosphorylated serine or threonine residues that are immediately followed by a proline (pSer/Thr-Pro motifs). The peptide bond preceding proline can exist in either a cis or trans conformation. The isomerization between these two states is an intrinsically slow, rate-limiting step in protein folding and conformational change.
Peptidyl-prolyl cis-trans isomerases (PPIases) are enzymes that accelerate this isomerization, acting as crucial chaperones and molecular switches in cellular signaling. The parvulin family of PPIases includes a unique and highly conserved enzyme, Pin1, which specifically recognizes and isomerizes only phosphorylated Ser/Thr-Pro motifs.[1][2] This specificity allows Pin1 to regulate the function, stability, and localization of a multitude of proteins involved in cell cycle progression, apoptosis, and transcriptional regulation.[3][4] Deregulation of Pin1 is implicated in various diseases, including cancer and Alzheimer's disease.
To study the enzymatic activity of Pin1 and to screen for its inhibitors, a reliable and specific substrate is essential. The synthetic peptide H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA is a well-established chromogenic substrate designed for this purpose.[1][5] Its sequence incorporates the essential pSer-Pro recognition motif for Pin1 and a C-terminal p-nitroanilide (pNA) group for colorimetric detection, making it an invaluable tool for researchers.
Biochemical Principle and Assay Mechanism
The utility of this compound lies in its application in a protease-coupled assay, most commonly involving α-chymotrypsin. The principle of this assay is based on the conformational specificity of the protease.
-
Isomerization by Pin1 : The substrate peptide exists in a mixture of cis and trans conformations at the pSer-Pro bond. Pin1 selectively binds to the peptide and catalyzes the rapid interconversion between these two states.
-
Conformation-Specific Cleavage : α-chymotrypsin is a protease that can cleave the peptide bond C-terminal to the arginine residue (Arg-pNA). However, this cleavage is highly specific and occurs efficiently only when the preceding pSer-Pro bond is in the trans conformation.
-
Signal Generation : The cleavage of the Arg-pNA bond releases the p-nitroanilide molecule. Free pNA is a yellow chromophore that can be quantified by measuring its absorbance at approximately 390-405 nm.
Therefore, the rate of color development is directly proportional to the rate at which Pin1 converts the cis isomer of the substrate into the chymotrypsin-susceptible trans isomer. This allows for a continuous, real-time measurement of Pin1 enzymatic activity.
Quantitative Enzymatic Data
The efficiency of Pin1-catalyzed isomerization can be quantified by standard Michaelis-Menten kinetics. The catalytic efficiency (kcat/Km) demonstrates the high selectivity of Pin1 for substrates containing the pSer-Pro motif compared to their unphosphorylated counterparts.
| Substrate Sequence | Enzyme | kcat/Km (M-1s-1) | Fold Increase (vs. Unphosphorylated) |
| Ac-Phe-Phe-Ser(PO3H2) -Pro-Arg-pNA | Pin1 | 1.6 x 106 | ~1300x |
| Ac-Phe-Phe-Ser -Pro-Arg-pNA | Pin1 | 1.2 x 103 | 1x |
Table 1: Kinetic parameters of Pin1 with a phosphorylated peptide substrate and its unphosphorylated control. The data highlights the profound specificity of Pin1 for the phosphorylated motif. Data adapted from Yaffe et al., 1997.[1]
Experimental Protocol: Chymotrypsin-Coupled PPIase Assay
This section provides a representative protocol for measuring Pin1 activity using the this compound substrate. Concentrations and volumes may require optimization depending on specific experimental conditions and enzyme purity.
4.1 Required Reagents
-
Assay Buffer : 35 mM HEPES, pH 7.8.
-
Pin1 Enzyme : Purified recombinant human Pin1, diluted in Assay Buffer to the desired final concentration (e.g., 5-50 nM).
-
Substrate : this compound. Prepare a concentrated stock (e.g., 10 mM) in DMSO. For the assay, create a working stock by dissolving it in a solution of 470 mM LiCl in trifluoroethanol (TFE) to enrich the cis conformation.
-
α-Chymotrypsin : Prepare a stock solution (e.g., 10 mg/mL) in 1 mM HCl.[6] Dilute in Assay Buffer to the desired final concentration (e.g., 0.2 mg/mL).
-
Microplate Reader : Capable of measuring absorbance at 390-405 nm at controlled temperature (e.g., 10-25°C).
4.2 Assay Procedure
-
Prepare Reaction Mixture : In a 96-well microplate, prepare the reaction mixture containing Assay Buffer, Pin1 enzyme, and α-chymotrypsin. For a 200 µL final reaction volume, this could be 180 µL of a pre-mixed solution. Include control wells without Pin1 to measure the uncatalyzed isomerization rate.
-
Equilibrate : Pre-incubate the microplate at the desired assay temperature (e.g., 10°C) for 5-10 minutes.
-
Initiate Reaction : Add the substrate to each well to initiate the reaction. The final substrate concentration is typically near its Km value (e.g., 10-50 µM).
-
Monitor Absorbance : Immediately begin monitoring the increase in absorbance at 390 nm or 405 nm in kinetic mode, taking readings every 15-30 seconds for 10-20 minutes.
-
Data Analysis : The initial reaction rates (Vo) are determined from the linear portion of the absorbance vs. time curve. The Pin1-catalyzed rate is calculated by subtracting the rate of the uncatalyzed reaction (from wells without Pin1) from the rate observed in the presence of Pin1.
4.3 Workflow Diagram
Role in Cellular Signaling Pathways
Pin1 acts as a critical regulator that integrates phosphorylation signals, often from proline-directed kinases (e.g., CDKs, MAPKs). Upon phosphorylation of a substrate protein at a Ser/Thr-Pro motif, Pin1 can bind and catalyze prolyl isomerization. This conformational change can have profound downstream consequences:
-
Altering Protein Stability : Isomerization can expose or hide recognition sites for E3 ubiquitin ligases, leading to either degradation or stabilization of the protein (e.g., c-Myc, Cyclin D1).[3]
-
Modulating Enzymatic Activity : A change in conformation can directly impact the catalytic activity of an enzyme.
-
Controlling Subcellular Localization : Isomerization can affect nuclear import/export signals.
-
Regulating Protein-Protein Interactions : The conformation of the proline bond can determine whether a protein can interact with its binding partners.
This mechanism allows Pin1 to function as a molecular timer or switch, ensuring that phosphorylation events are translated into functional outcomes in a controlled manner.
5.1 Generalized Pin1 Signaling Pathway
Conclusion and Applications
The chromogenic peptide this compound is a specific and reliable tool for the in vitro characterization of the PPIase Pin1. Its design enables a straightforward and continuous colorimetric assay that is well-suited for a variety of applications in academic research and drug development, including:
-
Enzyme kinetics and mechanistic studies.
-
High-throughput screening (HTS) for the discovery of Pin1 inhibitors.
-
Validating the PPIase activity of newly purified proteins.
By providing a means to quantify Pin1's catalytic activity, this substrate plays a vital role in advancing our understanding of phosphorylation-dependent signaling and in the development of potential therapeutics targeting diseases driven by Pin1 deregulation.
References
- 1. Sequence-specific and phosphorylation-dependent proline isomerization: a potential mitotic regulatory mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of eukaryotic protein kinases by Pin1, a peptidyl-prolyl isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The prolyl isomerase Pin1 as a molecular switch to determine the fate of phosphoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Post-translational Modifications of the Peptidyl-Prolyl Isomerase Pin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic Isotope Effects Support the Twisted Amide Mechanism of Pin1 Peptidyl-Prolyl Isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
The Mechanism of Pin1 Activity: A Technical Guide Using Chromogenic Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pin1, a peptidyl-prolyl cis/trans isomerase (PPIase), plays a pivotal role in regulating a multitude of cellular processes by catalyzing the isomerization of specific phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs within its substrate proteins.[1] This conformational change can profoundly impact protein function, stability, subcellular localization, and interaction with other molecules, thereby modulating key signaling pathways.[1] Dysregulation of Pin1 activity has been implicated in various diseases, including cancer and Alzheimer's disease, making it an attractive target for therapeutic intervention. This in-depth technical guide explores the mechanism of Pin1 activity with a focus on the use of chromogenic substrates for its characterization, providing detailed experimental protocols and summarizing key quantitative data to aid researchers in this field.
Pin1 Structure and Catalytic Mechanism
Pin1 is a small, 18 kDa enzyme consisting of two functionally distinct domains: an N-terminal WW domain and a C-terminal PPIase domain, connected by a flexible linker.[2] The WW domain is responsible for substrate recognition and binding to the pSer/Thr-Pro motif, while the PPIase domain harbors the catalytic site responsible for the cis/trans isomerization.[2]
The catalytic mechanism of Pin1 is thought to involve a nucleophilic attack by a cysteine residue within the active site on the carbonyl carbon of the peptide bond preceding the proline. This leads to the formation of a tetrahedral intermediate, followed by rotation around the C-N bond and subsequent resolution of the intermediate to yield the isomerized product.
Experimental Analysis of Pin1 Activity with Chromogenic Substrates
The activity of Pin1 can be conveniently measured using a coupled-enzyme assay with a chromogenic substrate. A widely used method is the chymotrypsin-coupled assay.
Principle of the Chymotrypsin-Coupled Assay
This assay utilizes a synthetic peptide substrate that mimics the pSer/Thr-Pro motif and is C-terminally linked to a chromophore, typically p-nitroaniline (pNA). The substrate, for instance, Succinyl-Ala-pSer-Pro-Phe-pNA, exists in both cis and trans conformations. Chymotrypsin can only cleave the peptide bond C-terminal to the phenylalanine when the preceding prolyl bond is in the trans conformation, releasing the yellow-colored pNA. Pin1 catalyzes the isomerization of the cis form of the substrate to the trans form, which is then rapidly cleaved by chymotrypsin. The rate of pNA release, monitored spectrophotometrically at 390-405 nm, is therefore proportional to the Pin1 activity.
Detailed Experimental Protocol
Materials:
-
Recombinant human Pin1
-
α-Chymotrypsin
-
Chromogenic substrate (e.g., Succinyl-Ala-Glu-Pro-Phe-p-nitroanilide or a phosphorylated version)
-
Assay buffer (e.g., 35 mM HEPES, pH 7.8)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 390-405 nm
Procedure:
-
Prepare Reagents:
-
Dissolve the chromogenic substrate in an appropriate solvent (e.g., DMSO) to create a stock solution. Further dilute in assay buffer to the desired working concentrations.
-
Prepare stock solutions of Pin1 and chymotrypsin in assay buffer. The final concentration of chymotrypsin should be in excess to ensure that the cleavage of the trans substrate is not rate-limiting.
-
-
Assay Setup:
-
To each well of a 96-well plate, add the following in order:
-
Assay buffer
-
Pin1 solution (or buffer for control wells)
-
Chymotrypsin solution
-
-
Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5-10 minutes.
-
-
Initiate Reaction:
-
Add the chromogenic substrate solution to each well to start the reaction.
-
-
Data Acquisition:
-
Immediately place the plate in the microplate reader and measure the absorbance at 390-405 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-30 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.
-
For kinetic studies, perform the assay with varying concentrations of the substrate to determine Kₘ and kcat values.
-
For inhibitor screening, perform the assay with a fixed substrate concentration and varying concentrations of the inhibitor to determine the IC₅₀ or Kᵢ value.
-
Quantitative Data Summary
The following tables summarize key quantitative data for Pin1 activity, substrate binding, and inhibition, compiled from various studies.
Table 1: Kinetic Parameters for Pin1 with Chromogenic Substrates
| Substrate | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Reference |
| Suc-AEPF-pNA | - | - | 380 | [3] |
| WFYpSPR-pNA | - | - | 20,160 | [4] |
| Unphosphorylated WFYSPR-pNA | - | - | 170 | [4] |
Note: Some studies report kcat/KM directly from the protease-coupled assay. Suc-AEPF-pNA uses a glutamate (E) as a phosphomimetic.
Table 2: Dissociation Constants (Kd) for Pin1 and its Domains with Substrates/Inhibitors
| Ligand | Pin1 Variant | K_d_ (µM) | Method | Reference |
| pCDC25c | Full-length | 6-10 | Fluorescence Anisotropy/ITC | [4] |
| FFpSPR | Full-length WW domain | ~43 | NMR | [4] |
| FFpSPR | Isolated WW domain | ~246 | NMR | [4] |
| cis-FFpSPR | PPIase domain | 7 | NMR | [4] |
| trans-FFpSPR | PPIase domain | 66 | NMR | [4] |
Table 3: Inhibition Constants (Ki and IC50) for Selected Pin1 Inhibitors
| Inhibitor | K_i_ (nM) | IC₅₀ (µM) | Assay Method | Reference |
| BJP-06-005-3 | 48 | - | Chymotrypsin-coupled assay | [5] |
| D-PEPTIDE | 20 | - | Not specified | [5] |
| VS1 | - | 6.4 | Fluorescence-based assay | [6] |
| VS2 | - | 29.3 | Fluorescence-based assay | [6] |
| All-trans retinoic acid (ATRA) | - | 33.2 | Fluorescence-based assay | [6] |
Pin1 in Signaling Pathways
Pin1 is a crucial regulator of numerous signaling pathways implicated in cell proliferation, differentiation, and survival. Its ability to induce conformational changes in key signaling proteins allows it to act as a molecular switch.
Ras/AP-1 Signaling Pathway
Pin1 plays a significant role in the Ras-activated signaling cascade.[7] Ras, upon activation, triggers a kinase cascade involving Raf, MEK, and ERK. Activated ERK translocates to the nucleus and phosphorylates transcription factors such as c-Jun and c-Fos, components of the AP-1 complex. Pin1 can then bind to the phosphorylated Ser/Thr-Pro motifs in c-Jun and c-Fos, enhancing their stability and transcriptional activity, ultimately promoting the expression of target genes like Cyclin D1.[7][8][9]
Wnt/β-catenin Signaling Pathway
In the canonical Wnt signaling pathway, the stability of β-catenin is tightly regulated.[10] In the absence of a Wnt signal, β-catenin is phosphorylated by a destruction complex, leading to its ubiquitination and proteasomal degradation. Upon Wnt binding to its receptor, this destruction complex is inactivated, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene expression. Pin1 has been shown to bind to and stabilize phosphorylated β-catenin, thereby promoting its nuclear accumulation and enhancing Wnt signaling.[11]
Notch Signaling Pathway
The Notch signaling pathway is critical for cell-fate decisions.[12] Ligand binding to the Notch receptor triggers a series of proteolytic cleavages, releasing the Notch intracellular domain (NICD). NICD then translocates to the nucleus to act as a transcriptional co-activator. Pin1 has been shown to interact with Notch1 and potentiate its cleavage, leading to increased NICD release and enhanced Notch transcriptional activity.[13][14] Furthermore, Notch1 can directly induce the transcription of Pin1, creating a positive feedback loop.[13][14]
Conclusion
The study of Pin1 activity is crucial for understanding its role in health and disease. The use of chromogenic substrates provides a robust and accessible method for characterizing the enzymatic activity of Pin1 and for screening potential inhibitors. This technical guide provides a comprehensive overview of the mechanism of Pin1, detailed protocols for its analysis, a summary of key quantitative data, and its integration into major signaling pathways. This information is intended to serve as a valuable resource for researchers dedicated to unraveling the complexities of Pin1 biology and developing novel therapeutic strategies targeting this important enzyme.
References
- 1. The prolyl isomerase Pin1 as a molecular switch to determine the fate of phosphoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of eukaryotic protein kinases by Pin1, a peptidyl-prolyl isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and dynamics of Pin1 during catalysis by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arts.units.it [arts.units.it]
- 7. Pin1 as a central node in oncogenic signaling: Mechanistic insights and clinical prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oncogenic Hijacking of the PIN1 Signaling Network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. embopress.org [embopress.org]
- 10. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 11. Prolyl isomerase Pin1 regulates neuronal differentiation via β-catenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Notch Signaling | Cell Signaling Technology [cellsignal.com]
- 13. researchgate.net [researchgate.net]
- 14. The prolyl-isomerase Pin1 is a Notch1 target that enhances Notch1 activation in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
basic principles of Pin1 enzymatic assays using p-nitroanilide
An In-depth Technical Guide to Pin1 Enzymatic Assays Using p-Nitroanilide
For Researchers, Scientists, and Drug Development Professionals
Core Principles
The peptidyl-prolyl cis-trans isomerase Pin1 is a unique enzyme that specifically recognizes and catalyzes the isomerization of phosphorylated Serine/Threonine-Proline (pSer/Thr-Pro) motifs.[1] This conformational change can act as a molecular switch, profoundly altering a substrate protein's function, stability, or interaction with other proteins.[2] Given Pin1's role in various diseases, including cancer and Alzheimer's disease, robust methods for measuring its enzymatic activity are crucial for research and drug development.[3]
A widely used method for quantifying Pin1 isomerase activity is the protease-coupled p-nitroanilide (pNA) assay. This spectrophotometric assay indirectly measures the cis-to-trans isomerization activity of Pin1 by linking it to the activity of a second, conformation-specific protease, typically chymotrypsin.[4][5]
The core principle relies on three key components:
-
Pin1: The isomerase enzyme of interest.
-
A synthetic peptide substrate: This peptide, commonly Succinyl-Ala-Glu-Pro-Phe-p-nitroanilide (Suc-AEPF-pNA), mimics a natural Pin1 substrate.[6] The glutamate residue acts as a phosphomimetic, providing a negative charge that facilitates recognition by the Pin1 active site.[4] The peptide bond between Proline and Phenylalanine exists in both cis and trans conformations.
-
A reporting protease: Chymotrypsin is highly selective and will only cleave the peptide bond C-terminal to the Phenylalanine when the preceding Ala-Glu-Pro-Phe bond is in the trans conformation.[4][5]
The assay proceeds as follows: In solution, the substrate exists in an equilibrium of cis and trans isomers. Chymotrypsin rapidly cleaves all available trans isomers, releasing the p-nitroanilide (pNA) chromophore. This initial burst is not catalyzed by Pin1. The remaining substrate is predominantly in the cis conformation, which is resistant to chymotrypsin cleavage. Pin1 then catalyzes the conversion of the cis isomers to trans isomers. As new trans substrates are formed, they are immediately cleaved by the chymotrypsin present in excess, releasing more pNA.
The rate of pNA release after the initial burst is directly proportional to the catalytic activity of Pin1. The increase in absorbance, typically measured at 390-410 nm, provides a continuous readout of Pin1's enzymatic rate.[7]
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow of the protease-coupled assay and a key biological pathway regulated by Pin1's isomerase activity.
References
- 1. Targeting the MYC Ubiquitination-Proteasome Degradation Pathway for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. doaj.org [doaj.org]
- 3. researchgate.net [researchgate.net]
- 4. Activity and Affinity of Pin1 Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Complete Determination of the Pin1 Catalytic Domain Thermodynamic Cycle by NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Chaperone-like activity of peptidyl-prolyl cis-trans isomerase during creatine kinase refolding - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Interaction of H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA with the Pin1 Active Site
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the interaction between the chromogenic peptide substrate H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA and the active site of the Peptidyl-prolyl cis-trans isomerase Pin1. Pin1 is a critical regulator in numerous cellular processes, and its dysregulation is implicated in various diseases, including cancer and Alzheimer's disease. Understanding the kinetics and structural basis of its interaction with specific substrates is paramount for the development of therapeutic inhibitors. This document details the molecular interactions, quantitative binding data, and experimental protocols relevant to this specific substrate, serving as a valuable resource for researchers in the field.
Introduction to Pin1 and its Substrate Recognition
Pin1 is a unique enzyme that specifically recognizes and catalyzes the cis-trans isomerization of peptidyl-prolyl bonds preceded by a phosphorylated serine or threonine residue (pSer/Thr-Pro motif).[1][2] This isomerization acts as a molecular switch, regulating the conformation, activity, and stability of a multitude of proteins involved in critical signaling pathways.[3][4]
Pin1 consists of two main domains: an N-terminal WW domain that serves as a phosphoprotein-binding module and a C-terminal catalytic Peptidyl-prolyl isomerase (PPIase) domain.[3][5] While the WW domain has a high affinity for pSer/Thr-Pro motifs, the PPIase domain is responsible for the catalytic isomerization.[3]
The substrate this compound is a synthetic chromogenic peptide designed to mimic a natural Pin1 substrate. It contains the essential pSer-Pro recognition motif and is flanked by other amino acid residues that can influence binding affinity and specificity. The C-terminal p-nitroanilide (pNA) group allows for a colorimetric readout in enzymatic assays.
The Pin1 Active Site and Substrate Interaction
The catalytic cleft of the Pin1 PPIase domain is a highly specific environment designed to accommodate the pSer/Thr-Pro motif. The key features of this interaction are:
-
Phosphate Binding Pocket: A basic triad of residues, Lys63, Arg68, and Arg69, forms a positively charged pocket that specifically recognizes and binds the phosphate group of the phosphoserine.[3] This interaction is crucial for substrate specificity.
-
Hydrophobic Pocket: A hydrophobic pocket composed of residues such as Leu122, Met130, and Phe134 accommodates the proline ring of the substrate.[3]
-
Catalytic Residues: The catalytic mechanism involves a cysteine residue, Cys113, which is thought to act as a nucleophile, facilitating the rotation of the peptidyl-prolyl bond.[3]
-
Flanking Residue Interactions: The residues flanking the pSer-Pro motif also contribute to the binding affinity. Aromatic and bulky hydrophobic residues in the +1 position relative to proline are preferred.[6]
The interaction between this compound and the Pin1 active site involves the precise docking of the pSer-Pro motif into the catalytic cleft, stabilized by the interactions described above. The surrounding Tryptophan, Phenylalanine, Tyrosine, and Arginine residues likely engage in additional hydrophobic and electrostatic interactions with the enzyme surface, further modulating the binding kinetics.
Quantitative Analysis of Pin1-Substrate Interaction
| Substrate | Enzyme | kcat/Km (M⁻¹s⁻¹) | Assay Method |
| Ac-Ala-Ala-Ser(PO3H2)-Pro-Arg-pNA | Pin1 | 9,300 | Chymotrypsin-coupled PPIase Assay |
| Ac-Ala-Ala-Ser(PO3H2)-Pro-Arg-pNA | Ess1 (Yeast homolog) | 12,000 | Chymotrypsin-coupled PPIase Assay |
| Ala-Ser(PO3H2)-Pro | Pin1 | 100 | Direct UV-visible spectrophotometry |
| Ser(PO3H2)-Pro-Arg | Pin1 | 38 | Direct UV-visible spectrophotometry |
Table 1: Kinetic Parameters of Pin1 and a Homolog with a Similar Chromogenic Substrate.[7] Note: The kcat/Km values for the shorter peptides were determined using a direct spectrophotometric method, while the value for the longer, more optimal substrate was determined using the chymotrypsin-coupled assay.
Experimental Protocols
The most common method for determining the kinetic parameters of Pin1 with pNA-containing substrates is the chymotrypsin-coupled PPIase assay.
Principle of the Chymotrypsin-Coupled PPIase Assay
This assay relies on the conformational specificity of the protease α-chymotrypsin. Chymotrypsin can only cleave the peptide bond C-terminal to the Arginine residue in the substrate when the preceding pSer-Pro bond is in the trans conformation. The cleavage releases p-nitroaniline (pNA), which is a chromophore that absorbs light at 390-410 nm.
Pin1 catalyzes the conversion of the cis isomer of the substrate to the trans isomer, thus increasing the rate of pNA release. The rate of the reaction is therefore proportional to the PPIase activity of Pin1.
Detailed Methodology
Materials:
-
Recombinant human Pin1
-
Substrate: this compound
-
α-Chymotrypsin
-
Assay Buffer: 35 mM HEPES, pH 7.8
-
LiCl/Trifluoroethanol solution (to pre-populate the cis conformation of the substrate)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 390 nm
Procedure:
-
Substrate Preparation:
-
Dissolve the this compound substrate in a solution of LiCl in trifluoroethanol to enrich the cis conformation of the peptidyl-prolyl bond.
-
Lyophilize the substrate to remove the trifluoroethanol.
-
Resuspend the substrate in the assay buffer to the desired stock concentration.
-
-
Reaction Setup:
-
Prepare a reaction mixture in a 96-well plate containing the assay buffer and α-chymotrypsin at a final concentration of approximately 0.5 mg/mL.
-
Add varying concentrations of the substrate to the wells.
-
Pre-incubate the plate at the desired temperature (e.g., 25°C).
-
-
Initiation of Reaction:
-
Initiate the reaction by adding a known concentration of Pin1 to each well.
-
Immediately start monitoring the change in absorbance at 390 nm over time using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction from the linear phase of the absorbance curve.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Calculate kcat from the Vmax and the enzyme concentration.
-
Signaling Pathways and Logical Relationships
Pin1 is a central regulator in numerous signaling pathways, often acting downstream of proline-directed kinases. The isomerization of its substrates can have profound effects on protein-protein interactions, subcellular localization, and protein stability.
General Pin1 Signaling Cascade
The following diagram illustrates the general mechanism of Pin1 action in a signaling pathway.
References
- 1. Regulation of eukaryotic protein kinases by Pin1, a peptidyl-prolyl isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Post-translational Modifications of the Peptidyl-Prolyl Isomerase Pin1 [frontiersin.org]
- 3. The kingdom of the prolyl-isomerase Pin1: The structural and functional convergence and divergence of Pin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | The kingdom of the prolyl-isomerase Pin1: The structural and functional convergence and divergence of Pin1 [frontiersin.org]
- 6. Structural Basis for High-Affinity Peptide Inhibition of Human Pin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
In-Depth Technical Guide: The Role of CAS Number 202739-41-1 in Peptidase Activity Studies
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identification and Function
The compound identified by CAS number 202739-41-1 is the peptide H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA . This molecule serves as a specific chromogenic substrate for the enzyme Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1) . Pin1 is a unique enzyme that catalyzes the isomerization of phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs in proteins, a critical step in the regulation of various cellular processes. The isomerization from the cis to the trans conformation, or vice versa, can profoundly alter the substrate protein's function, stability, or localization, thereby acting as a molecular switch.
Quantitative Data: Enzyme Kinetics
The efficiency of Pin1's catalytic activity on this substrate has been quantified. This data is crucial for comparative studies of Pin1 activity and for the screening of potential inhibitors.
| Substrate | CAS Number | Enzyme | Catalytic Efficiency (kcat/Km) |
| This compound | 202739-41-1 | Pin1 | 20,160 mM⁻¹s⁻¹[1] |
| Unphosphorylated H-Trp-Phe-Tyr-Ser-Pro-Arg-pNA | N/A | Pin1 | 170 mM⁻¹s⁻¹[1] |
Experimental Protocols: Pin1 Activity Assay
The peptidase (isomerase) activity of Pin1 utilizing the chromogenic substrate this compound is typically measured using a coupled enzyme assay . In this system, the isomerization of the substrate by Pin1 renders it susceptible to cleavage by a second enzyme, chymotrypsin, which then releases a colored product that can be quantified spectrophotometrically.
Principle of the Coupled Assay
-
Isomerization: Pin1 specifically isomerizes the pSer-Pro bond in the substrate peptide from the cis to the trans conformation.
-
Cleavage: Chymotrypsin selectively cleaves the peptide bond C-terminal to the phenylalanine residue only when the preceding pSer-Pro bond is in the trans conformation.
-
Detection: The cleavage releases the chromophore p-nitroaniline (pNA), which results in an increase in absorbance at 405 nm. The rate of this absorbance increase is directly proportional to the Pin1 activity.
Detailed Experimental Protocol
This protocol is a synthesized guideline based on established methodologies for chymotrypsin-coupled Pin1 assays. Optimization may be required for specific experimental conditions.
Materials:
-
Recombinant human Pin1
-
Substrate: this compound (stock solution in DMSO)
-
Chymotrypsin (stock solution in 1 mM HCl)
-
Assay Buffer: 35 mM HEPES, pH 7.8
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare the desired concentrations of Pin1 in Assay Buffer.
-
Prepare a working solution of the substrate in Assay Buffer. The final concentration will need to be optimized around the Km value if known, or tested across a range (e.g., 10-100 µM).
-
Prepare a working solution of chymotrypsin in Assay Buffer. A final concentration of approximately 0.1 mg/mL is a common starting point.
-
-
Assay Setup:
-
To each well of a 96-well microplate, add the following in order:
-
Assay Buffer to bring the final volume to 100 µL.
-
Pin1 enzyme solution. For inhibitor screening, pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at room temperature before adding the substrate.
-
Substrate solution to initiate the reaction.
-
-
-
Kinetic Measurement:
-
Immediately place the microplate in a pre-warmed (e.g., 25°C or 37°C) microplate reader.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a duration of 10-30 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.
-
For inhibitor studies, calculate the percentage of inhibition relative to a control reaction without the inhibitor.
-
For kinetic characterization, perform the assay with varying substrate concentrations to determine Km and Vmax values by fitting the data to the Michaelis-Menten equation.
-
Signaling Pathways and Experimental Workflows
Pin1 plays a crucial role in a multitude of cellular signaling pathways, often acting as a central hub that integrates and amplifies signals. Its dysregulation is implicated in various diseases, including cancer and Alzheimer's disease.
Pin1's Role in Oncogenic Signaling
Pin1 can amplify oncogenic signals by regulating the activity and stability of key proteins in pathways such as the Ras/MAPK and Wnt/β-catenin pathways.
Caption: Pin1's role in integrating Ras/MAPK and Wnt/β-catenin signaling pathways.
Pin1 and the Cell Cycle
Pin1 is a critical regulator of the cell cycle, influencing the activity of key proteins like the tumor suppressor p53 and the cyclin-dependent kinase inhibitor p27.
Caption: Regulation of p53 and p27 pathways by Pin1 in cell cycle control.
Experimental Workflow: Pin1 Inhibitor Screening
The chromogenic assay using CAS 202739-41-1 is highly suitable for high-throughput screening (HTS) of Pin1 inhibitors.
Caption: A typical workflow for high-throughput screening of Pin1 inhibitors.
References
Probing the Specificity of a Key Cellular Regulator: A Technical Guide to the Preliminary Investigation of Pin1 Substrate Specificity
For Immediate Release
A Deep Dive into the Molecular Interactions of the Prolyl Isomerase Pin1, a Critical Regulator in Health and Disease
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the preliminary investigation into the substrate specificity of Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1). Pin1 is a unique enzyme that catalyzes the isomerization of specific phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs, a crucial post-translational modification that regulates the function of a multitude of proteins involved in various cellular processes, including cell cycle progression, signal transduction, and transcription.[1][2][3] Dysregulation of Pin1 activity has been implicated in numerous diseases, most notably cancer and Alzheimer's disease, making it a prime target for therapeutic intervention.[1][4]
This document outlines the key methodologies for identifying and characterizing Pin1 substrates, presents quantitative data on substrate binding and catalysis, and visualizes the intricate signaling pathways and experimental workflows involved in this critical area of research.
I. Quantitative Analysis of Pin1 Substrate Interactions
The specificity of Pin1 for its substrates is determined by both its binding affinity (K D ) and its catalytic efficiency (k cat /K m ). The following tables summarize key quantitative data for a selection of Pin1 substrates, providing a comparative overview of their interaction with the enzyme.
Table 1: Pin1 Substrate Binding Affinities (K D )
| Substrate/Peptide | Sequence | K D (µM) | Method | Reference |
| pCDC25c | EQPLpTPVTDL | 0.8 ± 0.15 | NMR Spectroscopy | [5] |
| FFpSPR | Ac-Phe-Phe-pSer-Pro-Arg-NH 2 | ~10 (to WW domain) | Fluorescence Anisotropy | [6] |
| WFYpSPR-pNA | Suc-Trp-Phe-Tyr-pSer-Pro-Arg-pNA | Not Reported | Chymotrypsin-coupled assay | [6] |
| CTD RNA Pol II | YpSPTpSPS | ~10 | Fluorescence Anisotropy | [7] |
| D-PEPTIDE | Ac-Phe-D-pThr-Pip-Nal-Gln-NH 2 | 0.02 (K i ) | Not Specified |
Table 2: Pin1 Catalytic Efficiency (k cat /K m )
| Substrate/Peptide | k cat /K m (M -1 s -1 ) | Method | Reference |
| WFYpSPR-pNA (phosphorylated) | 20,160 | Trypsin-coupled assay | [6] |
| WFYSPR-pNA (unphosphorylated) | 170 | Trypsin-coupled assay | [6] |
| suc-AEPF-pNA | Not Reported | Chymotrypsin-coupled assay | [6] |
| AApSerPR | 3300 s -1 (k cat ) | Chymotrypsin-coupled assay | [5] |
II. Key Experimental Protocols for Investigating Pin1 Substrate Specificity
The identification and characterization of Pin1 substrates rely on a combination of biochemical, biophysical, and cell-based assays. The following sections provide detailed methodologies for several key experimental approaches.
A. Fluorescence Polarization (FP) Binding Assay
This assay is a robust method for quantifying the binding affinity between Pin1 and a fluorescently labeled substrate or inhibitor in solution.[8][9]
Principle: The assay measures the change in the polarization of emitted light from a fluorescent probe. A small, fluorescently labeled peptide (tracer) tumbles rapidly in solution, resulting in low polarization. Upon binding to the larger Pin1 protein, the tumbling rate of the tracer slows down, leading to an increase in polarization. Competitive binding assays can be performed by measuring the displacement of the tracer by an unlabeled competitor.[9]
Methodology:
-
Reagents and Preparation:
-
Purified recombinant Pin1 protein.
-
Fluorescently labeled peptide tracer (e.g., FITC-labeled peptide containing a pSer/Thr-Pro motif).
-
Unlabeled competitor peptides or small molecules.
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).
-
Black, non-binding surface 384-well plates.[10]
-
-
Assay Procedure (Competitive Binding):
-
Add a fixed concentration of Pin1 and the fluorescent tracer to each well of the microplate. The tracer concentration should be at or below its K D for Pin1 to ensure assay sensitivity.[11]
-
Add serial dilutions of the unlabeled competitor to the wells.
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to reach binding equilibrium.[10]
-
Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore (e.g., 485 nm excitation and 535 nm emission for fluorescein).[10]
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC 50 value, which is the concentration of the competitor that displaces 50% of the bound tracer.
-
The K i (inhibition constant) can be calculated from the IC 50 value using the Cheng-Prusoff equation.
-
B. Chymotrypsin-Coupled PPIase Assay
This is a continuous spectrophotometric assay used to measure the cis-trans isomerase activity of Pin1.[12][13]
Principle: The assay utilizes a synthetic peptide substrate containing a pSer/Thr-Pro motif followed by a p-nitroanilide (pNA) chromophore. The protease α-chymotrypsin can only cleave the peptide bond C-terminal to the proline when it is in the trans conformation, releasing the yellow pNA molecule. Pin1 accelerates the conversion of the cis isomer to the trans isomer, and the rate of pNA release is monitored spectrophotometrically.[6]
Methodology:
-
Reagents and Preparation:
-
Purified recombinant Pin1 protein.
-
Synthetic peptide substrate (e.g., Suc-Ala-pSer-Pro-Phe-pNA).
-
α-chymotrypsin.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).[12]
-
-
Assay Procedure:
-
Pre-incubate Pin1 with α-chymotrypsin in the assay buffer in a cuvette or microplate well.[12]
-
Initiate the reaction by adding the peptide substrate.
-
Immediately monitor the increase in absorbance at 390 nm over time using a spectrophotometer.
-
-
Data Analysis:
-
The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.
-
Kinetic parameters such as k cat and K m can be determined by measuring the initial rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation.[14][15][16][17]
-
C. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural and dynamic information about the interaction between Pin1 and its substrates at atomic resolution.[18][19][20]
Principle:
-
Chemical Shift Perturbation (CSP): Binding of a substrate to Pin1 can induce changes in the chemical environment of specific amino acid residues, leading to shifts in their corresponding peaks in the NMR spectrum.[5] These perturbations can be used to map the binding site and determine the dissociation constant (K D ).[5]
-
Exchange Spectroscopy (EXSY): This technique can be used to measure the rate of cis-trans isomerization catalyzed by Pin1.[6]
Methodology (for CSP):
-
Sample Preparation:
-
Prepare a sample of uniformly 15 N-labeled Pin1 in a suitable NMR buffer.
-
Prepare a stock solution of the unlabeled substrate peptide.
-
-
Data Acquisition:
-
Acquire a 2D 1 H- 15 N HSQC spectrum of the 15 N-labeled Pin1 alone.
-
Titrate the substrate into the Pin1 sample in a stepwise manner, acquiring a 2D 1 H- 15 N HSQC spectrum at each titration point.
-
-
Data Analysis:
-
Overlay the spectra and identify the residues whose peaks show significant chemical shift changes upon substrate binding.
-
Plot the chemical shift changes against the molar ratio of substrate to protein.
-
Fit the titration curves to a suitable binding model to determine the K D .[5]
-
D. Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for identifying Pin1 substrates from complex biological samples and for characterizing post-translational modifications.[21][22][23]
Principle: MS measures the mass-to-charge ratio of ions. In the context of Pin1 research, it can be used to identify proteins that co-immunoprecipitate with Pin1 or to map the specific phosphorylation sites on a substrate that are required for Pin1 binding.
Methodology (for identifying interaction partners):
-
Sample Preparation:
-
Perform co-immunoprecipitation (Co-IP) using an antibody against Pin1 or a tagged version of Pin1 from cell lysates.
-
Elute the bound proteins from the antibody-bead complex.
-
-
Protein Digestion and MS Analysis:
-
Digest the eluted proteins into smaller peptides using a protease such as trypsin.
-
Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein database to identify the proteins that were co-immunoprecipitated with Pin1.
-
Bioinformatic analysis can then be used to identify potential Pin1 substrates among the list of interacting proteins.
-
III. Visualizing Pin1-Mediated Signaling and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways regulated by Pin1 and the workflows of the experimental protocols described above.
Figure 1: Pin1's Role in Cell Cycle Regulation. This diagram illustrates how Pin1 influences the G1/S, G2/M, and Metaphase-Anaphase transitions by modulating the activity of key cell cycle regulators.
References
- 1. embopress.org [embopress.org]
- 2. The mitotic peptidyl-prolyl isomerase, Pin1, interacts with Cdc25 and Plx1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structure and dynamics of Pin1 during catalysis by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity and Affinity of Pin1 Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted degradation of Pin1 by protein-destabilizing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. rsc.org [rsc.org]
- 11. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chaperone-like activity of peptidyl-prolyl cis-trans isomerase during creatine kinase refolding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. andrew.cmu.edu [andrew.cmu.edu]
- 15. biorxiv.org [biorxiv.org]
- 16. m.youtube.com [m.youtube.com]
- 17. Reddit - The heart of the internet [reddit.com]
- 18. Structure and dynamics of pin1 during catalysis by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Identification of interaction partners using protein aggregation and NMR spectroscopy | PLOS One [journals.plos.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Dissecting the functional behavior of the differentially phosphorylated prolyl isomerase, Pin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Peptidyl-prolyl cis/trans-Isomerase A1 (Pin1) Is a Target for Modification by Lipid Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
detailed protocol for Pin1 activity assay using H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA
Application Note: Measuring Pin1 Isomerase Activity with a Chromogenic Substrate
This document provides a comprehensive protocol for determining the enzymatic activity of Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1) using the specific chromogenic substrate H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA. This continuous spectrophotometric assay is designed for researchers in academia and the pharmaceutical industry engaged in the study of Pin1 biology and the development of Pin1 inhibitors.
Introduction
Pin1 is a unique peptidyl-prolyl isomerase (PPIase) that specifically catalyzes the cis-trans isomerization of peptidyl-prolyl bonds preceded by a phosphorylated serine or threonine residue (pSer/Thr-Pro).[1][2] This enzymatic activity plays a crucial role in regulating the conformation, function, and stability of a multitude of proteins involved in critical cellular processes, including cell cycle progression, signal transduction, and transcription.[3][4][5] Dysregulation of Pin1 activity is implicated in various diseases, notably cancer and Alzheimer's disease, making it a significant target for therapeutic intervention.[6]
The assay described herein is a coupled-enzyme assay. Pin1 first isomerizes the substrate this compound from its predominantly cis conformation to the trans conformation. Subsequently, the serine protease trypsin, which selectively cleaves the peptide bond C-terminal to arginine only when the Ser-Pro bond is in the trans conformation, liberates the chromophore p-nitroanilide (pNA). The rate of pNA release, monitored by the increase in absorbance at 405 nm, is directly proportional to the Pin1 isomerase activity.[1]
Signaling Pathways Involving Pin1
Pin1 is a critical regulator that integrates and amplifies signals from various upstream pathways. By catalyzing the conformational change of key phosphoproteins, Pin1 can significantly impact their activity and stability, thereby influencing downstream cellular responses. Key signaling cascades where Pin1 plays a pivotal role include the Ras/AP-1, Wnt/β-catenin, and JNK pathways.[1][7] Its involvement in these oncogenic pathways underscores its importance as a cancer drug target.
Experimental Protocol
Materials and Reagents
-
Pin1 Substrate: this compound (MW ~1295 g/mol )
-
Pin1 Enzyme: Recombinant human Pin1
-
Trypsin: TPCK-treated, sequencing grade
-
Assay Buffer: 35 mM HEPES, pH 7.8
-
Pin1 Inhibitor (Optional Control): Juglone or a specific proprietary inhibitor
-
Microplate: 96-well, flat-bottom, UV-transparent
-
Spectrophotometer: Microplate reader capable of measuring absorbance at 405 nm in kinetic mode
Reagent Preparation
-
Pin1 Substrate Stock Solution (10 mM): Dissolve the peptide in DMSO. Store in aliquots at -20°C. Note: The peptide concentration should be confirmed by absorbance using the molar extinction coefficient of pNA.
-
Pin1 Enzyme Working Solution: Dilute recombinant Pin1 in cold Assay Buffer to the desired concentration (e.g., 2X final concentration). Keep on ice.
-
Trypsin Working Solution (1 mg/mL): Dissolve trypsin in cold 1 mM HCl. Immediately before use, dilute to the final working concentration (e.g., 0.1 mg/mL) in Assay Buffer. Keep on ice.
-
Test Compound/Inhibitor Solutions: Prepare serial dilutions of test compounds or a known inhibitor in Assay Buffer containing a small, constant percentage of DMSO to ensure solubility.
Assay Workflow
The experimental workflow involves the sequential addition of reagents to initiate the coupled enzymatic reaction, which is then monitored kinetically.
Assay Procedure
This protocol is for a total reaction volume of 100 µL per well. Adjust volumes as needed.
-
Plate Setup:
-
Blank wells: 50 µL Assay Buffer, 50 µL Substrate/Trypsin Mix (for substrate/trypsin background).
-
No Pin1 Control wells: 40 µL Assay Buffer, 10 µL Vehicle, 50 µL Substrate/Trypsin Mix (for non-enzymatic isomerization).
-
Positive Control (100% activity) wells: 40 µL Assay Buffer, 10 µL Vehicle, 50 µL Substrate/Trypsin Mix.
-
Inhibitor wells: 40 µL Assay Buffer, 10 µL of each inhibitor dilution, 50 µL Substrate/Trypsin Mix.
-
-
Enzyme/Inhibitor Addition:
-
To all wells except the "Blank", add the respective components (Assay Buffer, Vehicle, or Inhibitor solution).
-
Add 10 µL of the 2X Pin1 enzyme working solution to the Positive Control and Inhibitor wells.
-
Mix gently by tapping the plate.
-
-
Pre-incubation: Incubate the plate at the desired assay temperature (e.g., 25°C or 4°C) for 10 minutes to allow for the binding of inhibitors to Pin1.[6]
-
Reaction Initiation:
-
Prepare a 2X Substrate/Trypsin mix in Assay Buffer. For each 50 µL to be added, this mix will contain the substrate and trypsin at their 2X final concentrations.
-
Initiate the reaction by adding 50 µL of the 2X Substrate/Trypsin mix to all wells.
-
-
Kinetic Measurement: Immediately place the plate in the spectrophotometer and begin reading the absorbance at 405 nm every 30 seconds for 15-30 minutes.
Data Presentation and Analysis
The raw data (absorbance vs. time) should be used to calculate the initial reaction velocity (V₀) for each well. This is typically the linear portion of the curve and is expressed as mOD/min.
Quantitative Data Summary
The following tables summarize typical concentrations used in the assay and the kinetic parameters for the specified substrate.
| Component | Stock Concentration | Final Concentration | Notes |
| Pin1 Enzyme | 1-5 mg/mL | 10-100 nM | Optimal concentration should be determined empirically. |
| Substrate | 10 mM (in DMSO) | 25-100 µM | Concentration should be near the Km value. |
| Trypsin | 1 mg/mL | 5-10 µg/mL | Excess is used to ensure cleavage is not rate-limiting. |
| DMSO | 100% | ≤ 1% | Final DMSO concentration should be constant across all wells. |
| Table 1. Recommended Reagent Concentrations. |
| Parameter | Value | Reference |
| kcat/KM | 20,160 M-1s-1 | Wilson, et al. (2016) |
| Table 2. Kinetic Parameters for Pin1 with H-Trp-Phe-Tyr-Ser(p)-Pro-Arg-pNA. |
Calculating Inhibition
To determine the potency of an inhibitor (e.g., IC₅₀ value), calculate the percentage of inhibition for each inhibitor concentration:
% Inhibition = [1 - (V₀_inhibitor - V₀_no_Pin1) / (V₀_positive_control - V₀_no_Pin1)] * 100
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.
Tips and Troubleshooting
-
High Background Signal: The this compound substrate can undergo slow, spontaneous isomerization or be cleaved directly by trypsin, leading to a high background signal.[6] Performing the assay at a lower temperature (e.g., 4°C) can significantly reduce this background while still allowing for efficient Pin1 catalysis.[6]
-
Assay Linearity: Ensure that the initial rates are calculated from the linear phase of the reaction. If the reaction proceeds too quickly, reduce the Pin1 concentration.
-
DMSO Effects: Maintain a consistent, low percentage of DMSO in all wells, as it can affect enzyme activity.
-
Substrate Solubility: The peptide substrate should be fully dissolved in DMSO before being diluted in aqueous buffer to avoid precipitation.
References
- 1. Activity and Affinity of Pin1 Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biopioneer.com.tw [biopioneer.com.tw]
- 4. coachrom.com [coachrom.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting High Background Noise in Pin1 pNA Assays
Welcome to the technical support center for Pin1 pNA assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues encountered during their experiments, with a specific focus on resolving high background noise.
Understanding the Pin1 pNA Assay
The Pin1 pNA assay is a colorimetric method used to measure the enzymatic activity of Pin1, a peptidyl-prolyl cis-trans isomerase (PPIase). The assay relies on a coupled-enzyme reaction. Pin1 isomerizes a specific peptide substrate, typically Succinyl-Ala-pSer-Pro-Phe-p-nitroanilide (Suc-Ala-pSer-Pro-Phe-pNA), from its cis to its trans conformation. A second enzyme, chymotrypsin, then specifically cleaves the trans isomer, releasing p-nitroaniline (pNA). The amount of pNA released is proportional to Pin1 activity and can be quantified by measuring the absorbance at 405 nm.
A common challenge with this assay is high background noise, which can mask the true signal and lead to inaccurate results. This guide provides a structured approach to identifying and resolving the root causes of high background.
Frequently Asked Questions (FAQs) about High Background Noise
Q1: What are the most common causes of high background noise in a Pin1 pNA assay?
High background noise can stem from several sources:
-
Substrate Instability: The pNA substrate can undergo spontaneous hydrolysis, releasing pNA independently of Pin1 and chymotrypsin activity.
-
Contaminating Protease Activity: The Pin1 enzyme preparation or other assay components may be contaminated with proteases that can cleave the substrate directly.
-
Sub-optimal Assay Conditions: Incorrect buffer pH, ionic strength, or temperature can increase the rate of non-enzymatic substrate degradation.
-
Reagent Quality and Storage: Improper storage of the pNA substrate and other reagents can lead to their degradation.
Q2: How can I determine if my pNA substrate is degraded?
Substrate degradation is a primary suspect for high background. You can assess the integrity of your substrate by running a control reaction without any enzymes (Pin1 and chymotrypsin). A significant increase in absorbance at 405 nm over time in this control well indicates substrate instability.
Q3: My Pin1 enzyme might be contaminated with other proteases. How can I check for this?
To test for contaminating protease activity, incubate your Pin1 enzyme with the pNA substrate in the absence of chymotrypsin. If you observe an increase in absorbance, it suggests the presence of a contaminating protease that can directly cleave the substrate.
Q4: Can the assay buffer composition contribute to high background?
Yes, the buffer composition is critical. A suboptimal pH can lead to increased spontaneous hydrolysis of the pNA substrate. It is essential to use a buffer within the optimal pH range for both Pin1 and chymotrypsin and to ensure the buffer components themselves do not interfere with the assay.
Troubleshooting Guides
Issue 1: High Background in the "No Enzyme" Control
-
Cause: This is a strong indicator of substrate instability or spontaneous hydrolysis.
-
Troubleshooting Steps:
-
Prepare Fresh Substrate: The pNA substrate should be dissolved in a suitable solvent (e.g., DMSO) and stored in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Prepare fresh working solutions for each experiment.
-
Optimize Buffer pH: Ensure the assay buffer pH is within the optimal range (typically pH 7.5-8.0 for the coupled assay).
-
Check for Contamination: Ensure all reagents and consumables are free from microbial or chemical contamination.
-
Issue 2: High Background in the "No Chymotrypsin" Control
-
Cause: This points towards contaminating protease activity in your Pin1 enzyme preparation.
-
Troubleshooting Steps:
-
Assess Pin1 Purity: Verify the purity of your Pin1 enzyme preparation using SDS-PAGE.
-
Include Protease Inhibitors: Consider adding a broad-spectrum protease inhibitor cocktail to your Pin1 purification and storage buffers. Ensure the inhibitors used do not affect Pin1 or chymotrypsin activity.
-
Source a Higher Purity Enzyme: If contamination persists, consider obtaining a higher purity grade of recombinant Pin1.
-
Issue 3: Gradual Increase in Background Across All Wells
-
Cause: This may be due to a combination of factors, including slow substrate degradation and sub-optimal assay conditions.
-
Troubleshooting Steps:
-
Optimize Reagent Concentrations: Titrate the concentrations of Pin1, pNA substrate, and chymotrypsin to find the optimal balance that provides a good signal-to-background ratio.
-
Minimize Incubation Time: Use the shortest incubation time that provides a robust signal.
-
Maintain Consistent Temperature: Perform the assay at a consistent and controlled temperature, as temperature fluctuations can affect reaction rates.
-
Data Presentation
The following tables summarize key quantitative parameters that can be optimized to reduce background noise and improve assay performance.
Table 1: Effect of pH on Non-Enzymatic Substrate Hydrolysis
| pH | Relative Background Signal (%) |
| 6.5 | 150 |
| 7.0 | 120 |
| 7.5 | 100 |
| 8.0 | 105 |
| 8.5 | 130 |
Note: Data are illustrative and represent the expected trend. Actual values may vary depending on the specific substrate and buffer used.
Table 2: Recommended Concentration Ranges for Assay Components
| Component | Typical Concentration Range | Purpose |
| Pin1 | 10 - 100 nM | The enzyme of interest. |
| pNA Substrate | 50 - 200 µM | Substrate for Pin1 and chymotrypsin. |
| Chymotrypsin | 10 - 50 µg/mL | Coupling enzyme to cleave the trans isomer. |
| Assay Buffer | e.g., 50 mM HEPES, pH 7.8 | Maintain optimal pH and ionic strength. |
Experimental Protocols
Protocol 1: Standard Pin1 pNA Assay
-
Prepare Assay Buffer: 50 mM HEPES, pH 7.8, containing 100 mM NaCl.
-
Prepare Reagents:
-
Pin1 stock solution (e.g., 10 µM in assay buffer).
-
pNA substrate stock solution (e.g., 10 mM in DMSO).
-
Chymotrypsin stock solution (e.g., 1 mg/mL in 1 mM HCl).
-
-
Set up the Reaction: In a 96-well plate, add the following to each well:
-
Assay Buffer to a final volume of 100 µL.
-
Pin1 to a final concentration of 50 nM.
-
Chymotrypsin to a final concentration of 20 µg/mL.
-
-
Initiate the Reaction: Add the pNA substrate to a final concentration of 100 µM.
-
Measure Absorbance: Immediately begin reading the absorbance at 405 nm every minute for 30-60 minutes at a constant temperature (e.g., 25°C).
-
Controls:
-
No Pin1 control: Replace Pin1 with assay buffer.
-
No chymotrypsin control: Replace chymotrypsin with assay buffer.
-
No enzyme control: Replace both Pin1 and chymotrypsin with assay buffer.
-
Protocol 2: Assessing pNA Substrate Integrity
-
Prepare a "No Enzyme" reaction: In a microplate well, mix the pNA substrate and assay buffer at the same final concentrations used in the standard assay.
-
Incubate and Read: Incubate the plate at the standard assay temperature and read the absorbance at 405 nm at regular intervals (e.g., every 5 minutes) for the duration of a typical experiment.
-
Analyze the Data: A stable substrate should show a minimal and linear increase in absorbance over time. A rapid or non-linear increase suggests substrate degradation.
Protocol 3: Detecting Contaminating Protease Activity
-
Prepare a "No Chymotrypsin" reaction: Set up a reaction containing Pin1 and the pNA substrate in the assay buffer, omitting chymotrypsin.
-
Incubate and Read: Monitor the absorbance at 405 nm over time as in the standard assay.
-
Analyze the Data: A significant increase in absorbance indicates the presence of contaminating proteases in the Pin1 preparation that can directly cleave the pNA substrate.
Mandatory Visualizations
Caption: Simplified Pin1 signaling pathway.
Caption: Experimental workflow for the Pin1 pNA assay.
how to solve solubility issues with H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA
Welcome to the technical support center for the chromogenic peptide substrate, H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA. This guide provides detailed troubleshooting protocols and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common solubility challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound?
A1: This peptide is a substrate used in chromogenic assays, notably for the enzyme Pin1.[1][2][3][4] Its structure includes a phosphorylated serine residue, which is critical for enzyme recognition, and a C-terminal p-nitroanilide (pNA) group that releases a colored compound upon cleavage. The sequence contains a mix of hydrophobic and charged amino acids, which can make solubilization challenging.
Q2: Why is solubility a potential issue with this peptide?
A2: The peptide's sequence contains several large, hydrophobic amino acid residues (Trp, Phe, Tyr, Pro) that inherently limit its solubility in aqueous solutions.[5][6] Furthermore, the peptide has a calculated net charge close to zero around neutral pH, which is its likely isoelectric point. Peptides are typically least soluble at their isoelectric point.[7][8] The combination of high hydrophobicity and a near-neutral charge can lead to aggregation and precipitation.[9][10]
Q3: What is the best way to store the peptide?
A3: For long-term storage, lyophilized peptides should be kept at -20°C or colder, protected from moisture and light.[11] Once reconstituted in a solvent, it is best to prepare single-use aliquots and store them at -20°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[12][13] Solutions should be prepared using sterile, and ideally oxygen-free, buffers.[6]
Q4: What solvent should I try first to dissolve the peptide?
A4: Always begin by attempting to dissolve a small test amount of the peptide in high-purity, sterile water.[12][14] If that is unsuccessful, the peptide's net charge suggests that a slightly acidic solution is the next best choice. Try a dilute solution of 10% aqueous acetic acid.[5][13]
Q5: Are there any solvents or conditions I should avoid?
A5: Yes. Due to the presence of a Tryptophan (Trp) residue, you should use caution with Dimethyl Sulfoxide (DMSO), as it can oxidize the indole side chain.[5][6] If an organic solvent is necessary, Dimethylformamide (DMF) is a safer alternative.[11] Avoid strongly basic conditions (pH > 8), especially if your peptide contains cysteine (not present here), as it can promote disulfide bond formation and other side reactions.[13][15] Based on charge calculations, this peptide's isoelectric point is likely in the basic range, so high pH will decrease solubility.
Peptide Properties and Data
The following tables summarize the key characteristics of the peptide and recommended solvents for easy reference.
Table 1: Peptide Physicochemical Properties
| Property | Value |
|---|---|
| Sequence | This compound |
| Modifications | N-terminal free amine, Phosphoserine, C-terminal p-nitroanilide |
| Molar Mass | ~1175.2 g/mol |
| Calculated Net Charge (pH 2.0) | +1.5 |
| Calculated Net Charge (pH 7.0) | +0.5 |
| Calculated Net Charge (pH 9.0) | 0 |
Table 2: Recommended Solvents for Initial Solubility Testing
| Priority | Solvent / Buffer | Rationale & Handling Instructions |
|---|---|---|
| 1 | Sterile Deionized Water | Always the first choice. Use vortexing or sonication to aid dissolution.[6] |
| 2 | 10% Acetic Acid in Water | The peptide is basic and should be soluble in acidic conditions.[13][14] Lyophilize to remove if unsuccessful.[12] |
| 3 | DMF (Dimethylformamide) | For highly hydrophobic peptides.[11] Use a minimal amount to create a stock, then slowly dilute into your aqueous assay buffer. |
| 4 | Acetonitrile (ACN) or Ethanol | Alternatives to DMF.[11] Use the same stock solution and dilution method. |
| Last Resort | 6M Guanidine-HCl or 8M Urea | Chaotropic agents for aggregated peptides.[11][15] Note: These will denature target proteins in your assay. |
Troubleshooting Guide
This section provides a step-by-step guide to address specific solubility problems.
Problem: The lyophilized peptide does not dissolve in my aqueous buffer (e.g., PBS pH 7.4).
This is the most common issue and is typically due to the peptide's hydrophobicity and proximity to its isoelectric point. Follow the workflow below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | 202739-41-1 [amp.chemicalbook.com]
- 5. jpt.com [jpt.com]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 8. Peptide Synthesis Knowledge Base [peptide2.com]
- 9. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
- 11. lifetein.com [lifetein.com]
- 12. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 13. lifetein.com [lifetein.com]
- 14. genscript.com [genscript.com]
- 15. biobasic.com [biobasic.com]
Technical Support Center: Improving the Sensitivity of Colorimetric Pin1 Activity Assays
Welcome to the technical support center for Pin1 activity assays. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their colorimetric Pin1 activity assays for improved sensitivity and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the colorimetric Pin1 activity assay?
The most common colorimetric assay for Pin1 activity is a coupled enzymatic assay. Pin1 is a peptidyl-prolyl cis/trans isomerase (PPIase) that specifically isomerizes the peptide bond preceding a proline residue in a pSer/Thr-Pro motif. The assay utilizes a synthetic peptide substrate, typically Succ-Ala-pSer-Pro-Phe-pNA, which exists in both cis and trans conformations. The protease chymotrypsin can only cleave the trans isomer of the substrate, releasing the chromophore p-nitroaniline (pNA). Pin1 catalyzes the conversion of the cis isomer to the trans isomer, which is then rapidly cleaved by chymotrypsin. The rate of pNA release, monitored by the increase in absorbance at 390 nm, is therefore proportional to the Pin1 activity.
Q2: My colorimetric assay has a very low signal. What are the potential causes and solutions?
Low signal is a common issue and can stem from several factors. Please refer to the detailed troubleshooting guide below for a systematic approach to resolving this problem. Key areas to investigate include the activity of the Pin1 enzyme and chymotrypsin, the integrity of the substrate, and the appropriateness of your assay buffer and incubation conditions.
Q3: Can I use a fluorimetric assay instead to improve sensitivity?
Yes, fluorometric assays are generally more sensitive than colorimetric assays and can be an excellent alternative if you are struggling with low signal.[1][2] Fluorogenic substrates are available that, after being converted to the trans isomer by Pin1 and cleaved by a developer enzyme, release a fluorescent molecule.[3] This often results in a lower limit of detection (LOD).[1]
Q4: What are the critical components of the assay buffer for optimal Pin1 activity?
The assay buffer composition is crucial for Pin1 activity. A commonly used buffer is 35-100 mM HEPES at a pH of around 7.5-7.8.[4] The ionic strength, adjusted with NaCl (e.g., 150 mM), can also influence enzyme activity.[5] It is important to optimize the pH and ionic strength for your specific experimental conditions, as deviations can significantly impact enzyme performance.[6][7] Additives such as DTT (0.2-1 mM) are often included to maintain a reducing environment, which can be important for enzyme stability.
Q5: How can I be sure that the signal I'm measuring is specific to Pin1 activity?
To ensure specificity, it is essential to run proper controls. A negative control lacking the Pin1 enzyme should show a very low rate of pNA release, corresponding to the slow uncatalyzed cis/trans isomerization and any background chymotrypsin activity on the cis isomer. Additionally, a control with a known Pin1 inhibitor (e.g., juglone or all-trans retinoic acid) should significantly reduce the rate of the reaction.
Troubleshooting Guide
Issue 1: Low or No Signal
A low or absent signal is one of the most frequent problems encountered in Pin1 colorimetric assays. The following troubleshooting workflow can help identify the root cause.
Caption: Troubleshooting workflow for low signal in Pin1 assays.
Detailed Steps for Troubleshooting Low Signal:
-
Verify Instrument Settings: Ensure your spectrophotometer is reading the absorbance at the correct wavelength for p-nitroaniline (390 nm). An incorrect wavelength setting is a simple but common error.
-
Check Reagent Integrity and Activity:
-
Pin1 Enzyme: The enzyme may have lost activity due to improper storage or multiple freeze-thaw cycles. Use a fresh aliquot of Pin1 or one that has been stored correctly at -80°C. If possible, verify its concentration and purity.
-
Chymotrypsin: Chymotrypsin is essential for the coupled reaction. Its activity can diminish over time. Prepare a fresh solution of chymotrypsin for each experiment. You can test its activity independently using a specific chymotrypsin substrate like N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE).
-
Peptide Substrate: The pSer/Thr-Pro peptide substrate can degrade. Ensure it has been stored as recommended, typically desiccated at -20°C. Prepare fresh substrate solutions in an appropriate buffer.
-
-
Evaluate Assay Conditions:
-
Buffer pH and Ionic Strength: Pin1 activity is sensitive to pH and ionic strength. The optimal pH is generally between 7.5 and 7.8. Verify the pH of your final reaction mixture. Deviations can lead to a significant loss of activity.
-
Temperature: Enzymatic reactions are temperature-dependent. Ensure that all reagents are equilibrated to the assay temperature (e.g., 25°C) before starting the reaction and that the temperature is maintained throughout the measurement.
-
Incubation Time: If you are performing an endpoint assay, the incubation time may be too short. For kinetic assays, you may need to monitor the reaction for a longer period to observe a significant change in absorbance.
-
-
Assess Enzyme and Substrate Concentrations:
-
Insufficient Enzyme: The concentration of Pin1 or chymotrypsin may be too low to produce a detectable signal within the assay timeframe. Try increasing the concentration of the limiting enzyme.
-
Substrate Concentration: Ensure the substrate concentration is appropriate. While it should ideally be at or above the Michaelis constant (Km) for Pin1, very high concentrations can sometimes lead to substrate inhibition, although this is less common.
-
-
Consider Potential Inhibitors:
-
Contaminants in the Sample: If you are measuring Pin1 activity in a complex biological sample, endogenous inhibitors may be present. Consider a sample cleanup step such as dialysis or desalting.
-
Buffer Components: Some buffer components can interfere with the assay. For example, high concentrations of certain detergents or salts can inhibit enzyme activity.
-
Issue 2: High Background Signal
A high background signal (high absorbance in the absence of Pin1) can mask the specific signal and reduce the dynamic range of the assay.
-
Causes:
-
Chymotrypsin Activity on cis Substrate: Chymotrypsin has a strong preference for the trans isomer but may have some low-level activity on the cis form, leading to background signal.
-
Spontaneous cis to trans Isomerization: The peptide substrate will slowly isomerize from cis to trans non-enzymatically. This rate is typically slow but can contribute to background over long incubation times.
-
Contaminated Reagents: One of the reagents may be contaminated with a substance that absorbs at 390 nm.
-
-
Solutions:
-
Optimize Chymotrypsin Concentration: Use the lowest concentration of chymotrypsin that gives a robust signal in the presence of Pin1 without causing a high background.
-
Run a "No Pin1" Control: Always include a control reaction without Pin1 to measure the background rate. Subtract this rate from the rate of your experimental samples.
-
Check Reagent Purity: Measure the absorbance of each individual reagent at 390 nm to identify any potential sources of contamination.
-
Issue 3: Poor Reproducibility
Inconsistent results between replicates or experiments can be frustrating.
-
Causes:
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes of enzyme or substrate, is a major source of variability.
-
Temperature Fluctuations: Inconsistent temperatures between wells or plates can alter the reaction rates.
-
Reagent Instability: Using reagents that have undergone multiple freeze-thaw cycles can lead to variable activity.
-
-
Solutions:
-
Use Calibrated Pipettes: Ensure your pipettes are properly calibrated.
-
Prepare a Master Mix: For multiple reactions, prepare a master mix of the common reagents (buffer, substrate, chymotrypsin) to minimize pipetting variations.
-
Ensure Temperature Control: Use a temperature-controlled plate reader or water bath to maintain a consistent temperature.
-
Aliquot Reagents: Aliquot enzymes and substrates upon receipt to avoid repeated freeze-thaw cycles.
-
Data Presentation: Comparison of Pin1 Substrates
Improving assay sensitivity can often be achieved by selecting an optimal substrate. While comprehensive comparative data is sparse in the literature, the following table summarizes kinetic parameters for some Pin1 substrates. A higher kcat/Km value indicates greater catalytic efficiency.
| Substrate Sequence | Assay Type | kcat/Km (M⁻¹s⁻¹) | Reference |
| suc-AEPF-pNA | Protease-coupled | 3.8 x 10⁵ | [8] |
| WFYpSPR-pNA | Trypsin-coupled | 2.016 x 10⁷ | [9] |
| WFYSPR-pNA (unphosphorylated) | Trypsin-coupled | 1.7 x 10⁵ | [9] |
Note: The glutamate (E) in suc-AEPF-pNA acts as a phosphomimetic. The significantly higher kcat/Km for the phosphorylated WFYpSPR-pNA substrate highlights Pin1's preference for phosphorylated motifs.[9]
Experimental Protocols
Detailed Protocol for a Standard Colorimetric Pin1 Activity Assay
This protocol is a general guideline for a chymotrypsin-coupled colorimetric assay in a 96-well plate format. Optimization of enzyme and substrate concentrations may be necessary.
Materials:
-
Recombinant human Pin1
-
α-Chymotrypsin
-
Pin1 substrate (e.g., Succ-Ala-pSer-Pro-Phe-pNA)
-
Assay Buffer: 35 mM HEPES, pH 7.8
-
96-well clear, flat-bottom microplate
-
Spectrophotometer capable of reading absorbance at 390 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the Pin1 substrate in the assay buffer.
-
Prepare a stock solution of α-chymotrypsin in 1 mM HCl.
-
Prepare working solutions of Pin1 enzyme in assay buffer. Keep all enzyme solutions on ice.
-
-
Assay Setup:
-
Equilibrate the microplate and all reagents (except enzymes) to the desired assay temperature (e.g., 25°C).
-
In each well of the 96-well plate, prepare the reaction mixture. A typical final reaction volume is 100-200 µL.
-
Sample Wells: Add assay buffer, Pin1 enzyme, and any test compounds (e.g., inhibitors).
-
Negative Control (No Pin1): Add assay buffer and test compounds (if applicable), but no Pin1 enzyme.
-
Positive Control: Add assay buffer and Pin1 enzyme, with no test compound.
-
-
Pre-incubate the plate at the assay temperature for 5-10 minutes to allow the test compounds to interact with the enzyme.
-
-
Initiating the Reaction:
-
Prepare a substrate/chymotrypsin mix by adding the chymotrypsin stock to the Pin1 substrate solution.
-
Start the reaction by adding the substrate/chymotrypsin mix to all wells.
-
Mix the contents of the wells gently, for example, by shaking the plate for 30 seconds.
-
-
Data Acquisition:
-
Immediately place the plate in the spectrophotometer.
-
Measure the absorbance at 390 nm every minute for 30-60 minutes (kinetic reading).
-
Alternatively, for an endpoint reading, incubate the plate for a fixed time (e.g., 60 minutes) and then measure the final absorbance at 390 nm.
-
-
Data Analysis:
-
For kinetic data, determine the reaction rate (V₀) by calculating the slope of the linear portion of the absorbance vs. time plot (ΔA₃₉₀/min).
-
Subtract the rate of the negative control from the rates of the sample wells to obtain the Pin1-specific activity.
-
For inhibitor studies, calculate the percent inhibition relative to the positive control.
-
Mandatory Visualizations
Pin1 Signaling Pathways
Pin1 plays a crucial role in several oncogenic signaling pathways by regulating the stability and activity of key phosphoproteins.
Caption: Pin1's role in the Wnt/β-catenin signaling pathway.
In the Wnt/β-catenin pathway, Pin1 binds to phosphorylated β-catenin, stabilizing it and preventing its degradation.[9] This leads to the accumulation and nuclear translocation of β-catenin, where it acts as a transcriptional co-activator for genes involved in proliferation, such as c-Myc and Cyclin D1.[9]
Caption: Pin1's amplification of the Ras/MEK/ERK signaling pathway.
Pin1 can amplify the Ras/MEK/ERK signaling cascade at multiple levels. It can stabilize key components like Raf and enhance the stability and transcriptional activity of downstream effectors such as c-Jun and Cyclin D1, ultimately promoting cell proliferation.
References
- 1. researchgate.net [researchgate.net]
- 2. Colorimetric vs Fluorometric assay: Which is better for sensitivity? [eureka.patsnap.com]
- 3. eurogentec.com [eurogentec.com]
- 4. Detection of Chymotrypsin by Optical and Acoustic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted degradation of Pin1 by protein-destabilizing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Structure and dynamics of Pin1 during catalysis by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activity and Affinity of Pin1 Variants [mdpi.com]
Technical Support Center: H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA Stability and Assay Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and use of the chromogenic peptide substrate H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA, a key reagent in the study of the peptidyl-prolyl isomerase Pin1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a synthetic peptide that serves as a chromogenic substrate for the enzyme Pin1. Pin1 is a peptidyl-prolyl cis-trans isomerase that specifically recognizes and isomerizes phosphorylated serine/threonine-proline motifs in proteins. This substrate is used in biochemical assays to measure the enzymatic activity of Pin1. Upon cleavage of the p-nitroanilide (pNA) group by a coupled protease in the presence of Pin1 activity, a yellow color develops, which can be quantified spectrophotometrically.
Q2: What is the recommended storage condition for this peptide?
A2: To ensure maximum stability, the lyophilized peptide should be stored at -20°C or -80°C. Once reconstituted in a buffer, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation.
Q3: What is the general principle of a Pin1 activity assay using this substrate?
A3: The assay is typically a coupled-enzyme assay. Pin1 isomerizes the pSer-Pro bond in the substrate from the cis to the trans conformation. A second enzyme, such as trypsin or chymotrypsin, which is specific for the trans-isomer of the substrate, then cleaves the peptide bond C-terminal to the Arginine residue, releasing p-nitroaniline (pNA). The rate of pNA release, measured by the increase in absorbance at 405 nm, is proportional to the Pin1 activity.
Q4: What are the key components of a typical assay buffer for a Pin1 assay?
A4: A common assay buffer for Pin1 activity is a HEPES-based buffer at a pH between 7.4 and 7.8. The buffer often includes additives to enhance enzyme stability and activity, such as a reducing agent like dithiothreitol (DTT) to prevent oxidation and a protein carrier like bovine serum albumin (BSA) to prevent non-specific adsorption.
Troubleshooting Guides
Issue 1: Low or No Signal in the Pin1 Activity Assay
| Possible Cause | Troubleshooting Step |
| Inactive Pin1 Enzyme | Ensure the Pin1 enzyme has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles. Test the enzyme activity with a known positive control if available. |
| Substrate Degradation | Reconstitute a fresh aliquot of the this compound substrate. Avoid prolonged storage of the reconstituted substrate, especially at room temperature or in alkaline buffers. |
| Incorrect Buffer pH | Prepare fresh assay buffer and verify the pH. The optimal pH for Pin1 activity is generally in the neutral to slightly alkaline range (pH 7.4-7.8). |
| Suboptimal Buffer Composition | Ensure the assay buffer contains necessary components like a reducing agent (e.g., 0.2 mM DTT) and a carrier protein (e.g., 0.1 mg/mL BSA). |
| Inactive Coupled Protease | Verify the activity of the coupled protease (trypsin or chymotrypsin) using a specific substrate for that protease. |
| Inhibitors Present | Ensure that no known Pin1 inhibitors are present in the sample or reagents. |
Issue 2: High Background Signal in the Assay
| Possible Cause | Troubleshooting Step |
| Spontaneous Substrate Hydrolysis | This can occur at high pH. Lower the assay buffer pH to the recommended range (7.4-7.8). Run a "no enzyme" control to quantify the rate of spontaneous hydrolysis and subtract it from the sample readings. |
| Contamination with other Proteases | Ensure all reagents and labware are free from contaminating proteases. Use sterile, filtered buffer solutions. |
| Coupled Protease Cleaving the cis-Isomer | While the coupled protease should be specific for the trans-isomer, high concentrations might lead to some cleavage of the cis-isomer. Optimize the concentration of the coupled protease. |
| Light Scattering | If the solution is turbid due to precipitation of the substrate or other components, this can interfere with absorbance readings. Ensure all components are fully dissolved in the assay buffer. |
Experimental Protocols
Protocol: Pin1 Activity Assay using a Coupled-Enzyme System
This protocol is a general guideline and may require optimization for specific experimental conditions.
1. Reagent Preparation:
-
Assay Buffer: 35 mM HEPES, pH 7.8, containing 0.2 mM DTT and 0.1 mg/mL BSA.
-
Pin1 Enzyme Stock: Prepare a stock solution of recombinant Pin1 in a suitable storage buffer (e.g., containing glycerol) and store at -80°C. Dilute to the desired final concentration in Assay Buffer just before use.
-
Substrate Stock: Dissolve this compound in the Assay Buffer to a stock concentration of 1 mM. Store in single-use aliquots at -20°C.
-
Coupled Protease Stock: Prepare a stock solution of trypsin or chymotrypsin (e.g., 6 mg/mL) in an appropriate buffer.
2. Assay Procedure:
-
To the wells of a 96-well microplate, add the following components in order:
-
Assay Buffer
-
Pin1 enzyme (or sample containing Pin1)
-
Pin1 inhibitor or vehicle control (if applicable)
-
-
Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a specified time (e.g., 10-15 minutes) to allow for any inhibitor binding.
-
Initiate the reaction by adding the substrate to each well.
-
Immediately add the coupled protease to each well.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 15-30 minutes) using a microplate reader.
3. Data Analysis:
-
Plot the absorbance at 405 nm against time.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve.
-
The Pin1 activity is proportional to this initial velocity.
Data Presentation
Table 1: General Stability of this compound under Different Conditions (Qualitative)
| Condition | Stability Consideration | Recommendation |
| pH | Peptide stability, particularly the phosphoserine residue, is pH-dependent. Alkaline pH (>8) can accelerate degradation pathways like oxidation and dephosphorylation. Acidic pH can lead to hydrolysis of peptide bonds. | Maintain the pH of stock solutions and assay buffers in the neutral range (pH 6.5-7.8). Avoid prolonged exposure to strongly acidic or alkaline conditions. |
| Buffer Composition | Certain buffer components can interact with the peptide. For example, some metal ions can catalyze oxidation. | Use high-purity reagents for buffer preparation. Common buffers for Pin1 assays include HEPES and Tris-HCl. |
| Temperature | Higher temperatures accelerate chemical degradation. The lyophilized peptide is most stable at low temperatures. In solution, degradation is faster at room temperature compared to 4°C or frozen. | Store lyophilized peptide at -20°C or -80°C. Store reconstituted aliquots at -20°C or -80°C. Perform assays at a controlled temperature. |
| Freeze-Thaw Cycles | Repeated freezing and thawing can lead to peptide degradation and aggregation. | Prepare single-use aliquots of the reconstituted substrate to minimize freeze-thaw cycles. |
| Light Exposure | While not extensively documented for this specific peptide, prolonged exposure to UV light can potentially damage aromatic amino acid residues (Trp, Phe, Tyr). | Store the peptide, both lyophilized and in solution, protected from light. |
Visualizations
Caption: A simplified signaling pathway illustrating the role of Pin1.
Caption: General experimental workflow for a Pin1 chromogenic assay.
reducing assay interference when using H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA in complex biological samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the chromogenic peptide substrate H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA to measure the activity of the peptidyl-prolyl isomerase Pin1 in complex biological samples.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the assay using this compound?
A1: This assay is a chymotrypsin-coupled colorimetric method to determine the activity of Pin1. The substrate, this compound, exists in both cis and trans conformations. Pin1 specifically catalyzes the isomerization of the phosphoserine-proline bond from the cis to the trans form. Subsequently, chymotrypsin selectively cleaves the trans isomer, releasing p-nitroaniline (pNA). The amount of released pNA is measured by absorbance at 405 nm and is directly proportional to the Pin1 activity in the sample.[1][2]
Q2: Why am I observing a high background signal in my blank (no enzyme) wells?
A2: A high background signal can be due to several factors. A significant portion of the peptide substrate may exist in the trans conformation even without enzymatic activity, leading to cleavage by chymotrypsin.[2] Performing the assay at a lower temperature, such as 4°C, can help reduce this spontaneous cleavage.[2] Additionally, inadequate plate blocking or washing can lead to non-specific binding of assay components.[3][4] Ensure that fresh buffers are used, as contamination can also contribute to high background.[3]
Q3: My sample is colored (e.g., hemolyzed plasma). How will this affect my results?
A3: Colored substances in the sample, such as hemoglobin from hemolyzed red blood cells, can interfere with the assay by absorbing light at 405 nm, the detection wavelength for pNA.[5][6] This will lead to an artificially high absorbance reading. It is crucial to include a sample blank (sample without the chromogenic substrate) to measure and subtract the intrinsic absorbance of the sample.
Q4: Can endogenous phosphatases in my biological sample interfere with the assay?
A4: Yes, this is a critical consideration. The substrate is a phosphopeptide. Endogenous alkaline and acid phosphatases present in complex biological samples like plasma or cell lysates can cleave the phosphate group from the serine residue.[7][8][9][10] Dephosphorylated substrate is not recognized by Pin1, leading to an underestimation of its activity.
Q5: How can I prevent interference from endogenous phosphatases?
A5: The most effective way to prevent phosphatase interference is to add a cocktail of phosphatase inhibitors to your sample and assay buffer.[7][8][9][10][11][12] Commercially available cocktails are effective, or you can prepare your own. Key components of a broad-spectrum phosphatase inhibitor cocktail are listed in the table below.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Background Signal | Spontaneous substrate cleavage. | Perform the assay at a lower temperature (e.g., 4°C) to minimize chymotrypsin auto-activity.[2] |
| Inadequate plate blocking. | Increase the concentration of the blocking agent (e.g., BSA from 1% to 2%) or extend the blocking incubation time.[3] | |
| Insufficient washing. | Increase the number of wash steps and ensure complete removal of residual reagents.[3] | |
| Contaminated reagents. | Prepare fresh buffers and substrate solutions.[3] | |
| Low or No Signal | Inactive Pin1 enzyme. | Ensure proper storage and handling of the enzyme. Test enzyme activity with a positive control. |
| Dephosphorylation of the substrate. | Add a potent phosphatase inhibitor cocktail to your sample and reaction buffer.[7][8][9][10][11][12] | |
| Presence of Pin1 inhibitors in the sample. | This is a possibility in drug discovery screens. If suspected, perform a spike-and-recovery experiment with a known amount of active Pin1. | |
| Incorrect buffer pH or composition. | Optimize the assay buffer conditions. Pin1 activity can be sensitive to pH and ionic strength. | |
| High Well-to-Well Variability | Pipetting errors. | Use calibrated pipettes and proper pipetting techniques. Ensure thorough mixing of reagents. |
| Temperature gradients across the plate. | Allow the plate and reagents to equilibrate to the assay temperature before starting the reaction. | |
| Sample heterogeneity. | Ensure samples are properly mixed and free of precipitates before adding to the assay plate. | |
| Non-linear Reaction Kinetics | Substrate depletion. | If the reaction proceeds too quickly, consider diluting the enzyme or reducing the incubation time. |
| Enzyme instability. | Ensure the assay conditions are optimal for Pin1 stability. | |
| Interference from the biological matrix. | See sample preparation protocols below to minimize matrix effects. |
Data Presentation: Mitigating Interference
Table 1: Common Components of a Broad-Spectrum Phosphatase Inhibitor Cocktail
| Inhibitor | Target Phosphatase Class | Typical Working Concentration |
| Sodium Fluoride | Serine/Threonine Phosphatases | 1-10 mM |
| Sodium Orthovanadate | Tyrosine Phosphatases | 1-2 mM |
| Sodium Pyrophosphate | Serine/Threonine Phosphatases | 1-10 mM |
| β-glycerophosphate | Serine/Threonine Phosphatases | 10-50 mM |
| Imidazole | Alkaline and Acid Phosphatases | 10-20 mM |
Note: The optimal concentration of each inhibitor may need to be determined empirically for your specific sample type.[7][10][11]
Table 2: Illustrative Impact of Hemolysis on pNA Absorbance at 405 nm
| Hemoglobin (g/L) | Apparent Increase in Absorbance (AU) | % Interference |
| 0.1 | 0.005 | 1% |
| 0.5 | 0.025 | 5% |
| 1.0 | 0.050 | 10% |
| 2.5 | 0.125 | 25% |
| 5.0 | 0.250 | 50% |
This is a generalized representation. The exact interference will depend on the specific assay conditions and spectrophotometer. It is crucial to run a sample blank to correct for this interference.
Experimental Protocols
Protocol 1: General Pin1 Chromogenic Assay in Plasma
-
Sample Preparation:
-
Assay Procedure:
-
Prepare the assay buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 5 mM DTT.
-
In a 96-well plate, add the following to each well:
-
Sample Wells: 20 µL of prepared plasma, 70 µL of assay buffer.
-
Sample Blank Wells: 20 µL of prepared plasma, 80 µL of assay buffer (no substrate).
-
Positive Control: 10 µL of recombinant Pin1, 80 µL of assay buffer.
-
Negative Control (Blank): 90 µL of assay buffer.
-
-
Pre-incubate the plate at the desired assay temperature (e.g., 25°C) for 5 minutes.
-
Initiate the reaction by adding 10 µL of the this compound substrate (final concentration, e.g., 50 µM) to all wells except the sample blank.
-
Incubate for 30 minutes.
-
Add 10 µL of chymotrypsin solution (final concentration, e.g., 0.1 mg/mL).
-
Immediately measure the absorbance at 405 nm in a microplate reader. Take readings every 5 minutes for 30 minutes.
-
-
Data Analysis:
-
Subtract the absorbance of the sample blank from the corresponding sample wells.
-
Calculate the rate of pNA production (change in absorbance per minute).
-
Determine Pin1 activity relative to the positive control.
-
Protocol 2: Sample Deproteinization using Trichloroacetic Acid (TCA) Precipitation
This protocol is for situations where high protein concentrations in the sample are suspected to interfere with the assay.
-
To 100 µL of plasma, add 10 µL of 100% (w/v) TCA.
-
Vortex and incubate on ice for 15 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Neutralize the supernatant by adding a suitable base (e.g., 1 M Tris base) until the pH is within the optimal range for the Pin1 assay.
-
Use the neutralized supernatant as the sample in the assay protocol described above.
Visualizations
Caption: Principle of the chymotrypsin-coupled Pin1 chromogenic assay.
Caption: A logical workflow for troubleshooting common assay interference issues.
Caption: Decision tree for sample preparation prior to the Pin1 chromogenic assay.
References
- 1. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. arp1.com [arp1.com]
- 4. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 5. Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for Hemolysis Interference Study in Laboratory Medicine – A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protease and Phosphatase Inhibitors | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Protease and phoshatase inhibitor cocktails | Abcam [abcam.com]
- 9. Calbiochem® Protease and Phosphatase Inhibitor Cocktails - Protein Phosphatase Inhibitors [merckmillipore.com]
- 10. Phosphatase Inhibitor Cocktailï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
addressing substrate inhibition in Pin1 assays at high concentrations
Welcome to the technical support center for Pin1 assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to substrate inhibition at high concentrations during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is substrate inhibition and why does it occur in enzyme assays?
A1: Substrate inhibition is a phenomenon where the rate of an enzyme-catalyzed reaction decreases at excessively high substrate concentrations.[1][2] This paradoxical effect can occur through several mechanisms, including the formation of an unproductive enzyme-substrate complex (e.g., E-S-S) where a second substrate molecule binds to the enzyme, hindering the catalytic process.[1][2]
Q2: Is substrate inhibition a known issue in Pin1 assays?
A2: While not extensively documented as a widespread problem, the potential for substrate inhibition in Pin1 assays exists due to its unique two-domain structure. Pin1 has both a catalytic PPIase domain and a WW domain, both of which can bind to phosphorylated Ser/Thr-Pro motifs.[3][4] At high substrate concentrations, it is conceivable that substrate molecules could bind to both sites in a manner that impedes catalytic turnover, leading to inhibitory effects.
Q3: What are the typical signs of substrate inhibition in a Pin1 assay?
A3: The primary indicator of substrate inhibition is a decrease in the measured reaction velocity (e.g., absorbance change, fluorescence polarization signal) as the substrate concentration is increased beyond an optimal point. Instead of a classic Michaelis-Menten curve that plateaus at Vmax, the curve will show a downward trend at higher substrate concentrations.
Q4: How can I confirm that the decreased signal I'm observing is due to substrate inhibition?
A4: To confirm substrate inhibition, you should perform a detailed substrate titration experiment. This involves measuring the initial reaction rates over a wide range of substrate concentrations. If the rates increase, plateau, and then decrease as the substrate concentration continually rises, it is a strong indication of substrate inhibition.
Troubleshooting Guide: Substrate Inhibition in Pin1 Assays
If you suspect substrate inhibition is affecting your Pin1 assay, follow these troubleshooting steps:
Problem: Decreased signal or reaction rate at high substrate concentrations.
Possible Cause 1: Formation of an Unproductive Enzyme-Substrate Complex. At very high concentrations, your peptide substrate may be binding to both the catalytic and WW domains of Pin1 simultaneously in a non-productive manner, or a second substrate molecule may bind to the catalytic site, hindering product release.
-
Solution 1.1: Optimize Substrate Concentration.
-
Perform a substrate titration experiment to determine the optimal substrate concentration that yields the maximal reaction rate without causing inhibition.
-
Start with a broad range of concentrations and then narrow down to find the peak of the activity curve.
-
-
Solution 1.2: Use a Different Substrate.
-
If possible, try a different Pin1 substrate. Some substrates may have a lower propensity for causing inhibition due to differences in their affinity for the two domains.
-
Possible Cause 2: Assay Artifacts. At high concentrations, some peptide substrates can cause artifacts such as aggregation or interference with the detection method (e.g., fluorescence quenching).
-
Solution 2.1: Modify Assay Buffer.
-
Include a non-ionic detergent like Triton X-100 or Tween-20 (typically at 0.01-0.05%) in your assay buffer to minimize peptide aggregation.
-
-
Solution 2.2: Test for Assay Interference.
-
Run control experiments without the enzyme to see if the substrate at high concentrations affects the assay signal directly.
-
Possible Cause 3: Sub-optimal Assay Conditions. Other assay parameters might be contributing to the observed inhibition.
-
Solution 3.1: Optimize Enzyme Concentration.
-
Ensure you are using an appropriate concentration of Pin1. Titrate the enzyme concentration to find a range where the reaction rate is linear with respect to enzyme concentration.
-
-
Solution 3.2: Check Reaction Time.
-
Make sure you are measuring the initial reaction rates. If the reaction proceeds for too long, product inhibition or substrate depletion could be confounding the results.
-
Data Presentation
Table 1: Example Substrate Titration Data Indicating Substrate Inhibition
| Substrate Concentration (µM) | Initial Reaction Rate (Arbitrary Units) |
| 1 | 25 |
| 5 | 110 |
| 10 | 205 |
| 20 | 350 |
| 40 | 480 |
| 80 | 450 |
| 160 | 320 |
| 320 | 180 |
Experimental Protocols
Protocol 1: Chymotrypsin-Coupled PPIase Assay for Pin1
This assay measures the cis-to-trans isomerization of a synthetic peptide substrate by Pin1. The trans isomer is then cleaved by chymotrypsin, releasing a chromophore that can be detected spectrophotometrically.[5][6]
Materials:
-
Recombinant Pin1 enzyme
-
Substrate peptide (e.g., Suc-Ala-Glu-Pro-Phe-p-Nitroanilide)
-
α-chymotrypsin
-
Assay buffer (e.g., 50 mM HEPES, pH 7.8, 100 mM NaCl)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the substrate peptide in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of Pin1 and α-chymotrypsin in the assay buffer.
-
In a 96-well plate, add the assay buffer.
-
Add varying concentrations of the substrate peptide to the wells.
-
To initiate the reaction, add the Pin1 and α-chymotrypsin mixture to each well.
-
Immediately place the plate in a spectrophotometer and measure the absorbance at 390-410 nm every 30 seconds for 10-15 minutes.
-
Calculate the initial reaction rates from the linear portion of the absorbance vs. time curves.
Protocol 2: Fluorescence Polarization (FP) Assay for Pin1
This is a binding assay that can be adapted to measure enzyme activity by monitoring the displacement of a fluorescently labeled tracer peptide from Pin1 by an unlabeled substrate.[7][8]
Materials:
-
Recombinant Pin1 enzyme
-
Fluorescently labeled Pin1 substrate (tracer)
-
Unlabeled Pin1 substrate
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
Black, low-binding 96- or 384-well microplate
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Determine the optimal concentration of the fluorescent tracer and Pin1 that gives a stable and significant FP signal.
-
In a microplate, add the assay buffer.
-
Add a fixed concentration of Pin1 and the fluorescent tracer to each well.
-
Add varying concentrations of the unlabeled substrate to the wells.
-
Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well.
-
A decrease in FP signal indicates the displacement of the tracer by the unlabeled substrate.
Visualizations
Caption: Troubleshooting workflow for addressing suspected substrate inhibition.
Caption: General experimental workflow for a Pin1 enzyme kinetics assay.
References
- 1. Structure and dynamics of Pin1 during catalysis by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Complete determination of the Pin1 catalytic domain thermodynamic cycle by NMR lineshape analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neighboring phospho-Ser-Pro motifs in the undefined domain of IRAK1 impart bivalent advantage for Pin1 binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The kingdom of the prolyl-isomerase Pin1: The structural and functional convergence and divergence of Pin1 [frontiersin.org]
- 5. Activity and Affinity of Pin1 Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chaperone-like activity of peptidyl-prolyl cis-trans isomerase during creatine kinase refolding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 8. rsc.org [rsc.org]
stability and proper storage of H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and proper storage of H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA solutions, a chromogenic substrate for the Pin1 enzyme.[1][2]
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized this compound peptide?
A1: For long-term storage, lyophilized peptides should be stored at -20°C or -80°C in a tightly sealed container, protected from light. Under these conditions, the peptide can be stable for several years. For short-term storage of a few weeks to months, refrigeration at 4°C is acceptable. It is crucial to keep the peptide in a dry environment as moisture can reduce its long-term stability. Peptides containing tryptophan, like this one, are susceptible to oxidation, so minimizing exposure to air is recommended.
Q2: What is the recommended procedure for reconstituting the lyophilized peptide?
A2: To reconstitute the peptide, allow the vial to warm to room temperature before opening to avoid condensation. Use a sterile, high-purity solvent appropriate for your assay. For many applications, sterile distilled water or a suitable buffer (e.g., PBS) can be used. Gently agitate or vortex briefly to dissolve the peptide completely. Avoid vigorous shaking, which can cause aggregation or degradation. After reconstitution, it is advisable to aliquot the solution into single-use volumes to prevent multiple freeze-thaw cycles.
Q3: How stable is the this compound peptide in solution?
A3: The stability of the peptide in solution is significantly lower than in its lyophilized form. For maximum stability, peptide solutions should be used fresh or stored frozen at -20°C or -80°C. Avoid repeated freeze-thaw cycles as this can accelerate degradation. The stability in solution is dependent on several factors including the solvent, pH, and temperature. The presence of tryptophan and tyrosine residues makes the peptide susceptible to photo-oxidation, so solutions should be protected from light. The phosphoserine residue can be susceptible to hydrolysis, particularly at extreme pH values.
Q4: What are the primary degradation pathways for this peptide?
A4: The primary degradation pathways for this peptide include:
-
Oxidation: The tryptophan and tyrosine residues are prone to oxidation, which can be accelerated by exposure to air and light.[3][4]
-
Hydrolysis: The peptide bonds and the phosphoserine ester bond can undergo hydrolysis. This is often pH-dependent.
-
Aggregation: Phosphopeptides can be prone to aggregation, which may be influenced by factors such as pH, ionic strength, and temperature.[5] Aggregation can lead to precipitation and loss of activity.
-
Photodegradation: The aromatic residues, tryptophan and tyrosine, can degrade upon exposure to UV light.[3][4]
Stability and Storage Summary
| Condition | Lyophilized Peptide | Reconstituted Solution |
| Long-Term Storage | -20°C to -80°C, desiccated, protected from light | -20°C to -80°C in single-use aliquots |
| Short-Term Storage | 4°C, desiccated, protected from light | 4°C for a few days, protected from light |
| Freeze-Thaw Cycles | N/A | Avoid |
| Light Exposure | Minimize | Avoid |
| Moisture | Avoid | Use sterile, high-purity solvents |
| pH | N/A | Maintain a stable, near-neutral pH unless the experimental protocol specifies otherwise |
Troubleshooting Guide
Q5: My Pin1 enzyme assay shows high background absorbance. What could be the cause?
A5: High background in a p-nitroanilide (pNA)-based assay can be due to several factors:
-
Substrate Instability: The pNA moiety can be hydrolyzed non-enzymatically, especially at high pH or temperature, leading to the release of p-nitroaniline and a yellow color. Ensure your assay buffer pH is optimal for the enzyme and does not promote substrate auto-hydrolysis.
-
Contaminating Proteases: The assay for Pin1 activity is often coupled with a protease like trypsin or chymotrypsin that cleaves the peptide after isomerization, releasing the pNA group. If your Pin1 enzyme preparation is contaminated with other proteases that can cleave the substrate directly, you will observe high background.
-
Insufficient Blocking: In plate-based assays, insufficient blocking can lead to non-specific binding of the enzyme or substrate to the well surface.[6][7][8]
-
Reagent Contamination: Check all your buffers and reagents for contamination.
Q6: I am observing variability or poor reproducibility in my assay results. What should I check?
A6: Poor reproducibility can stem from several sources:
-
Inconsistent Reagent Preparation: Ensure all reagents, including the peptide solution, are prepared fresh and consistently for each experiment.
-
Pipetting Errors: Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes of enzyme or substrate.
-
Temperature Fluctuations: Enzyme kinetics are sensitive to temperature. Ensure all incubation steps are performed at a consistent temperature.
-
Incomplete Mixing: Ensure all components in the reaction wells are thoroughly mixed.
-
Peptide Aggregation: If the peptide solution has been stored for a long time or subjected to freeze-thaw cycles, aggregation may have occurred, leading to inconsistent concentrations. Consider centrifuging the peptide solution before use to remove any aggregates.
Q7: The absorbance in my assay is not increasing, or the signal is very weak. What could be the problem?
A7: A weak or absent signal could be due to:
-
Inactive Enzyme: The Pin1 enzyme may have lost its activity due to improper storage or handling. Always run a positive control to verify enzyme activity.
-
Incorrect Assay Conditions: The pH, temperature, or buffer composition may not be optimal for Pin1 activity.
-
Substrate Degradation: The peptide substrate may have degraded. Prepare a fresh solution from lyophilized stock.
-
Presence of Inhibitors: Your sample or buffers may contain inhibitors of the Pin1 enzyme. Sodium azide, for example, can inhibit some enzymes.[8]
Q8: I see a precipitate in my reconstituted peptide solution. What should I do?
A8: A precipitate may indicate peptide aggregation or poor solubility in the chosen solvent.
-
Gentle Warming: You can try gently warming the solution (e.g., to 37°C) and vortexing to aid dissolution.
-
Sonication: Brief sonication can also help to break up aggregates.
-
Change of Solvent: If the peptide does not dissolve, you may need to try a different solvent or adjust the pH of your buffer.
-
Centrifugation: If a small amount of precipitate remains, you can centrifuge the solution and use the supernatant, but be aware that the actual concentration of the peptide will be lower than calculated. It is best to determine the concentration of the clarified solution spectrophotometrically if possible.
Experimental Protocols
Protocol for Assessing Peptide Solution Stability by HPLC-UV
This protocol provides a general method to assess the stability of the this compound solution over time under specific storage conditions.
1. Materials:
- This compound
- HPLC-grade water
- HPLC-grade acetonitrile (ACN)
- Trifluoroacetic acid (TFA)
- Appropriate buffer for dissolving the peptide (e.g., phosphate-buffered saline, pH 7.4)
- HPLC system with a UV detector and a C18 reversed-phase column
2. Preparation of Stock Solution:
- Reconstitute the lyophilized peptide in the chosen buffer to a known concentration (e.g., 1 mg/mL).
- Filter the solution through a 0.22 µm filter to remove any particulates.
3. Stability Study Setup:
- Aliquot the stock solution into several vials for each storage condition to be tested (e.g., 4°C, room temperature, 37°C).
- Protect all samples from light.
- At designated time points (e.g., 0, 24, 48, 72 hours, 1 week), take one aliquot from each condition for HPLC analysis.
4. HPLC Method:
- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase A: 0.1% TFA in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: A typical gradient would be to start with a low percentage of B (e.g., 5%) and increase it to a high percentage (e.g., 95%) over 20-30 minutes to elute the peptide and any degradation products.
- Flow Rate: 1 mL/min.
- Detection: UV absorbance at a wavelength where the peptide absorbs strongly. The presence of Trp, Tyr, and pNA suggests monitoring at around 280 nm and 315 nm.
- Injection Volume: 20 µL.
5. Data Analysis:
- At time zero, a major peak corresponding to the intact peptide should be observed.
- At subsequent time points, the area of the main peptide peak may decrease, and new peaks corresponding to degradation products may appear.
- Calculate the percentage of the remaining intact peptide at each time point by comparing the peak area to the peak area at time zero.
- Plot the percentage of remaining peptide against time for each storage condition to determine the stability profile.
Visualizations
Troubleshooting Workflow for Pin1 Chromogenic Assay
Caption: Troubleshooting decision tree for a Pin1 chromogenic assay.
References
- 1. shop.bachem.com [shop.bachem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Peptidyl Prolyl Isomerase PIN1 Directly Binds to and Stabilizes Hypoxia-Inducible Factor-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The essential mitotic peptidyl–prolyl isomerase Pin1 binds and regulates mitosis-specific phosphoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. clyte.tech [clyte.tech]
- 7. arp1.com [arp1.com]
- 8. How to deal with high background in ELISA | Abcam [abcam.com]
Validation & Comparative
A Comparative Guide to Pin1 Substrates: H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA vs. Fluorescent Alternatives
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
The peptidyl-prolyl cis-trans isomerase Pin1 is a critical regulator of numerous cellular processes, including cell cycle progression, signal transduction, and gene expression.[1][2][3][4] Its unique ability to catalyze the isomerization of phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs makes it a key modulator of protein function and stability.[5][6][7] Dysregulation of Pin1 activity is implicated in various diseases, most notably cancer and Alzheimer's disease, making it an attractive target for therapeutic intervention.[1][8]
The development of Pin1 inhibitors and the study of its enzymatic activity rely on robust and sensitive assay systems. Historically, chromogenic substrates have been the workhorse for in vitro Pin1 assays. More recently, fluorescent substrates have emerged, offering potential advantages in terms of sensitivity and amenability to high-throughput screening.
This guide provides an objective comparison of the chromogenic peptide substrate H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA and its analogs with modern fluorescent Pin1 substrates. We present available quantitative data, detailed experimental protocols, and visualizations of relevant biological and experimental pathways to aid researchers in selecting the most appropriate substrate for their specific needs.
II. Overview of Pin1 Substrates
a. Chromogenic Substrates
The most widely used chromogenic substrates for Pin1 are short peptides that mimic its natural targets. The peptide this compound is a classic example. The core principle of this assay is the Pin1-catalyzed isomerization of the pSer-Pro bond from its cis to its trans conformation. The trans isomer is then susceptible to cleavage by a secondary enzyme, typically chymotrypsin or trypsin, at the C-terminus of the peptide. This cleavage releases a chromophore, p-nitroaniline (pNA), which can be quantified spectrophotometrically at 390-405 nm.
A close analog, Ac-Phe-Phe-pSer-Pro-Arg-pNA, operates on the same principle and has been used in kinetic studies. Other variations, such as Suc-Ala-Glu-Pro-Phe-pNA, are also employed in chymotrypsin-coupled assays.
b. Fluorescent Substrates
Fluorescent substrates for Pin1 offer an alternative detection method with the potential for higher sensitivity. These assays can be designed in several formats:
-
Cleavage-Based Assays: Similar to the chromogenic method, these assays utilize a secondary enzyme to cleave a fluorophore-quencher pair from the peptide substrate after Pin1-mediated isomerization. The SensoLyte® Green Pin1 Assay Kit employs a fluorogenic substrate that is pre-treated to exist in the cis conformation. Pin1 converts it to the trans form, which is then cleaved by a developer enzyme to release a green fluorescent signal (Ex/Em = 490/520 nm).[9]
-
Fluorescence Polarization (FP) Assays: This method measures the change in the tumbling rate of a fluorescently labeled peptide upon binding to Pin1. A small, fluorescently labeled peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the larger Pin1 enzyme, its tumbling slows, leading to an increase in polarization. This method is particularly useful for studying binding affinity and for inhibitor screening in a competitive binding format.[10][11][12][13][14]
III. Performance Comparison
a. Quantitative Analysis of Kinetic Parameters
Direct comparison of the kinetic parameters for this compound and a specific fluorescent substrate is challenging due to the limited availability of comprehensive head-to-head studies in the public domain. However, we can compile data from studies using closely related substrates to provide a useful comparison.
| Parameter | Chromogenic Substrate (Ac-Phe-Phe-pSer-Pro-Arg-pNA) | Fluorescent Substrate (General) |
| kcat/Km (M⁻¹s⁻¹) | 4,230[15][16] | Data not publicly available for specific substrates. |
| Km | Not explicitly reported in the cited study. | Dependent on the specific substrate and assay format. |
| kcat | Not explicitly reported in the cited study. | Dependent on the specific substrate and assay format. |
Note: The kcat/Km for the chromogenic substrate was derived from a study on its deuterated analog and represents the catalytic efficiency of Pin1 for this substrate.[15][16] While commercial kits for fluorescent Pin1 assays are available, the manufacturers do not typically disclose the specific kinetic constants of their proprietary substrates.
b. Qualitative Feature Comparison
| Feature | Chromogenic Substrates | Fluorescent Substrates |
| Detection Method | Spectrophotometry (Absorbance) | Fluorometry (Fluorescence Intensity or Polarization) |
| Sensitivity | Generally lower | Generally higher[9] |
| Throughput | Moderate | High (especially for FP assays) |
| Assay Principle | Coupled enzymatic reaction | Coupled enzymatic reaction or direct binding (FP) |
| Cost | Generally lower | Can be higher, especially for proprietary kits |
| Interference | Compound absorbance can interfere | Compound fluorescence can interfere |
| Real-time Kinetics | Possible with continuous monitoring | Readily achievable |
IV. Experimental Protocols
a. Chromogenic Pin1 Activity Assay (Chymotrypsin-Coupled)
This protocol is a generalized procedure based on established chymotrypsin-coupled assays.
Materials:
-
Recombinant human Pin1
-
Chromogenic substrate (e.g., Suc-Ala-Ala-Pro-Phe-pNA)
-
α-Chymotrypsin
-
Assay Buffer: 35 mM HEPES, pH 7.8
-
Substrate Solvent: Trifluoroethanol (TFE) with 470 mM LiCl
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 390 nm
Procedure:
-
Substrate Preparation: Dissolve the chromogenic peptide substrate in TFE containing LiCl to enrich the cis conformation.
-
Reaction Mixture: In a 96-well plate, prepare the reaction mixture containing assay buffer, α-chymotrypsin, and the test compound (for inhibitor screening) or vehicle control.
-
Enzyme Addition: Add recombinant Pin1 to the reaction mixture.
-
Initiate Reaction: Start the reaction by adding the substrate solution to all wells.
-
Measurement: Immediately begin monitoring the increase in absorbance at 390 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes at a constant temperature (e.g., 25°C).
-
Data Analysis: The initial reaction velocity is determined from the linear portion of the absorbance versus time plot.
b. Fluorescent Pin1 Activity Assay (SensoLyte® Green)
This protocol is based on the manufacturer's instructions for the SensoLyte® Green Pin1 Activity Assay Kit.[9]
Materials:
-
SensoLyte® Green Pin1 Activity Assay Kit (contains Pin1 Green Substrate, recombinant human Pin1, Pin1 Developer, Assay Buffer, and Pin1 Inhibitor)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader (Ex/Em = 490/520 nm)
Procedure:
-
Prepare Working Solutions: Thaw all kit components. Prepare dilutions of the Pin1 Green Substrate, recombinant Pin1, and Pin1 Developer in the provided Assay Buffer as per the kit protocol.
-
Set up Enzymatic Reaction:
-
Add test compounds and the diluted Pin1 enzyme solution to the microplate wells.
-
Incubate at room temperature for 30-120 minutes to allow for inhibitor binding.
-
Establish positive (enzyme, no inhibitor) and inhibitor (enzyme with provided inhibitor) controls.
-
-
Add Substrate: Add the diluted Pin1 Green Substrate to all wells to start the enzymatic reaction. Incubate for 30 minutes.
-
Develop Signal: Add the Pin1 Developer solution to each well.
-
Measure Fluorescence:
-
Kinetic Reading: Immediately measure fluorescence intensity at Ex/Em = 490/520 nm continuously at 5-minute intervals for 60-120 minutes.
-
End-point Reading: Incubate for 60-120 minutes at room temperature, protected from light, then measure the fluorescence intensity.
-
-
Data Analysis: Subtract background fluorescence and calculate the percentage of inhibition for test compounds.
c. Fluorescence Polarization (FP) Based Pin1 Binding Assay
This is a general protocol for a competitive FP assay.
Materials:
-
Recombinant human Pin1
-
Fluorescently labeled Pin1 peptide tracer (e.g., FITC-labeled peptide)
-
Assay Buffer: e.g., 10 mM HEPES, 10 mM NaCl, 1% glycerol, pH 7.4
-
Test compounds
-
Black, low-binding 384-well microplate
-
Fluorescence polarization plate reader
Procedure:
-
Reagent Preparation: Prepare solutions of Pin1, fluorescent tracer, and test compounds in assay buffer.
-
Assay Setup: In the microplate, add the Pin1 enzyme, the fluorescent tracer, and varying concentrations of the test compound. Include controls for no inhibitor (maximum polarization) and no Pin1 (minimum polarization).
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) to reach binding equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using the plate reader.
-
Data Analysis: The degree of polarization is inversely proportional to the amount of tracer displaced by the test compound. Calculate IC50 values for the test compounds.
V. Signaling Pathways Involving Pin1
Pin1 is a central hub in a multitude of signaling pathways that are crucial for both normal cellular function and the development of cancer.[1][17] By catalyzing the isomerization of pSer/Thr-Pro motifs, Pin1 acts as a molecular switch that can alter the conformation, activity, stability, and subcellular localization of its target proteins.[6] This post-phosphorylation regulatory mechanism allows Pin1 to fine-tune the output of various signaling cascades.
Key signaling pathways regulated by Pin1 include:
-
Cell Cycle Progression: Pin1 regulates key cell cycle proteins such as Cyclin D1, Rb, p53, and p27, thereby influencing the G1/S and G2/M transitions.[4]
-
Wnt/β-catenin Pathway: Pin1 enhances the stability of β-catenin, promoting its nuclear accumulation and the transcription of Wnt target genes, which are often implicated in cancer cell proliferation.[1]
-
Ras/MAPK Pathway: Pin1 can amplify signals through the Ras/MAPK cascade, which is a critical pathway for cell growth and proliferation.
-
PI3K/Akt/mTOR Pathway: Pin1 is involved in the activation of this crucial survival pathway.[2]
-
Notch Signaling: Pin1 can enhance Notch signaling, a pathway involved in cell fate decisions and often dysregulated in cancer.[2][17]
-
TGF-β Signaling: Pin1 can modulate the activity of Smad proteins, key transducers of the TGF-β pathway, which has complex roles in both tumor suppression and promotion.[3]
References
- 1. Pin1 as a central node in oncogenic signaling: Mechanistic insights and clinical prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mechanisms of Pin1 as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of peptidyl-prolyl isomerase Pin1 in disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Landscape of Pin1 in the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The kingdom of the prolyl-isomerase Pin1: The structural and functional convergence and divergence of Pin1 [frontiersin.org]
- 6. The prolyl isomerase Pin1 as a molecular switch to determine the fate of phosphoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The kingdom of the prolyl-isomerase Pin1: The structural and functional convergence and divergence of Pin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pin1 in Alzheimer’s disease: multiple substrates, one regulatory mechanism? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eurogentec.com [eurogentec.com]
- 10. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. ubiqbio.com [ubiqbio.com]
- 13. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 15. Kinetic Isotope Effects Support the Twisted Amide Mechanism of Pin1 Peptidyl-Prolyl Isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Oncogenic Hijacking of the PIN1 Signaling Network - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA Cross-Reactivity with Prolyl Isomerases
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Key Pin1 Substrate
The chromogenic peptide substrate, H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA, is a valuable tool for the specific assay of the prolyl isomerase Pin1. This guide provides a comparative analysis of its cross-reactivity with other major families of prolyl isomerases, namely cyclophilins and other parvulins. The data presented underscores the high specificity of this substrate for Pin1, a critical enzyme in cellular signaling and a target in various diseases.
High Specificity of this compound for Pin1
Pin1, a member of the parvulin family of prolyl isomerases, possesses a unique substrate specificity for phosphorylated serine or threonine residues followed by a proline (pSer/Thr-Pro).[1] This specificity is conferred by its WW domain, which recognizes and binds to the phosphoserine motif, and its catalytic PPIase domain, which then isomerizes the prolyl bond.[2][3] The substrate this compound is designed to mimic this natural recognition sequence of Pin1.
In contrast, other families of prolyl isomerases, such as cyclophilins and FKBPs, do not exhibit this specific requirement for a phosphorylated residue.[1] Their substrate binding pockets are adapted to recognize different sequence motifs. While some studies suggest that certain cyclophilins may have a minor ability to isomerize pSer-Pro bonds, their catalytic efficiency is significantly lower than that of Pin1 for such substrates. Other members of the parvulin family that lack the specific phosphoserine-binding pocket of Pin1 are also not expected to process this substrate efficiently.
Quantitative Comparison of Substrate Reactivity
While direct, side-by-side kinetic data for this compound across a wide range of prolyl isomerases is limited in published literature, the established substrate specificities allow for a clear comparative assessment. The following table summarizes the expected reactivity based on the known enzymatic properties.
| Prolyl Isomerase Family | Enzyme Example | Substrate Motif Preference | Expected Reactivity with this compound | Supporting Rationale |
| Parvulin | Pin1 | pSer/Thr-Pro | High | The substrate contains the specific pSer-Pro motif recognized by Pin1's WW domain and catalytic site.[1][2][4] |
| Parvulin | Par14 | Not well-defined, but generally lacks specificity for phosphopeptides. | Negligible | Par14 lacks the specific structural features of Pin1 required for high-affinity binding to phosphoserine residues. |
| Cyclophilin | Cyclophilin A (CypA) | Broad, with some preference for hydrophobic residues preceding proline. | Negligible to Very Low | CypA's active site is not optimized for binding phosphorylated substrates, leading to poor recognition and turnover.[5][6] |
| FKBP | FKBP12 | Preference for large hydrophobic residues preceding proline. | Negligible | The substrate does not fit the binding preference of the FKBP family of isomerases. |
Experimental Protocols
The enzymatic activity of prolyl isomerases with this compound can be determined using a protease-coupled spectrophotometric assay. Since the substrate terminates with Arginine-p-nitroanilide (Arg-pNA), trypsin is the appropriate coupling enzyme.
Trypsin-Coupled Assay for Prolyl Isomerase Activity
This assay measures the cis-to-trans isomerization of the peptidyl-prolyl bond, which is the rate-limiting step for the subsequent cleavage of the p-nitroanilide (pNA) group by trypsin. The release of pNA is monitored spectrophotometrically.
Materials:
-
Assay Buffer: 35 mM HEPES, pH 7.8
-
Substrate: this compound
-
Enzyme: Purified recombinant prolyl isomerase (e.g., Pin1, Cyclophilin A, Par14)
-
Coupling Enzyme: Trypsin (sequencing grade)
-
Solvent for Substrate: Anhydrous trifluoroethanol (TFE) with 0.47 M LiCl
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 390-405 nm
Procedure:
-
Substrate Preparation: Dissolve the peptide substrate in TFE/LiCl to enrich the cis-conformer.
-
Reaction Mixture Preparation: In each well of the microplate, prepare a reaction mixture containing the assay buffer and the prolyl isomerase to be tested at the desired concentration.
-
Initiation of the Reaction: The reaction is initiated by adding a small volume of the concentrated substrate solution to the reaction mixture. The final concentration of the substrate should be varied to determine kinetic parameters.
-
Addition of Coupling Enzyme: Immediately after the substrate, add a sufficient concentration of trypsin. The concentration of trypsin should be optimized to ensure that the cleavage of the trans-isomer is not rate-limiting.
-
Data Acquisition: Monitor the increase in absorbance at 390-405 nm over time. The rate of the reaction is proportional to the rate of pNA release.
-
Data Analysis: The initial reaction velocities are determined from the linear phase of the absorbance curve. Kinetic parameters (Km and kcat) are calculated by fitting the initial velocity data to the Michaelis-Menten equation.
Visualizing Experimental Workflow and Signaling Pathways
To further illustrate the concepts discussed, the following diagrams created using the DOT language are provided.
Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Gears-In-Motion: The Interplay of WW and PPIase Domains in Pin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The essential mitotic peptidyl–prolyl isomerase Pin1 binds and regulates mitosis-specific phosphoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure of human cyclophilin and its binding site for cyclosporin A determined by X-ray crystallography and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Critical Role of Phosphorylation in Pin1 Substrate Recognition: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the phosphorylated peptide substrate, H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA, and its non-phosphorylated counterpart in assays for the peptidyl-prolyl isomerase Pin1. This analysis, supported by experimental data, highlights the profound impact of phosphorylation on Pin1 substrate binding and catalysis, a crucial aspect in understanding Pin1's role in cellular signaling and disease.
Pin1 is a unique enzyme that catalyzes the cis-trans isomerization of peptidyl-prolyl bonds, but only when the preceding serine or threonine residue is phosphorylated. This post-translational modification acts as a molecular switch, influencing the conformation, activity, stability, and subcellular localization of a multitude of proteins involved in diverse cellular processes, including cell cycle progression, apoptosis, and immune responses. Consequently, dysregulation of Pin1 activity has been implicated in various diseases, most notably cancer and Alzheimer's disease.
The chromogenic peptide this compound is a well-characterized substrate for measuring Pin1 activity. The presence of a phosphate group on the serine residue is paramount for its recognition and processing by Pin1. In contrast, the non-phosphorylated version of this peptide is a significantly poorer substrate, demonstrating the exquisite specificity of Pin1.
Performance Comparison: Phosphorylated vs. Non-Phosphorylated Substrates
The enzymatic efficiency of Pin1 towards a substrate is best represented by the catalytic efficiency constant (kcat/Km). This value reflects how efficiently the enzyme can bind to the substrate and convert it into a product. A comparison of the kinetic parameters for a phosphorylated and a non-phosphorylated peptide clearly demonstrates the critical role of the phosphate group.
| Substrate | kcat/Km (M⁻¹s⁻¹) | Fold Increase in Efficiency |
| H-Trp-Phe-Tyr-Ser-Pro-Arg-pNA (Non-phosphorylated) | 170 | - |
| This compound (Phosphorylated) | 20,160 | ~119 |
Table 1: Comparison of Pin1 catalytic efficiency for phosphorylated and non-phosphorylated peptide substrates. The data illustrates a dramatic increase in catalytic efficiency upon phosphorylation of the serine residue preceding the proline.[1]
The nearly 120-fold increase in catalytic efficiency for the phosphorylated substrate underscores the phosphorylation-dependent nature of Pin1 activity. This substantial difference in performance is a key consideration for researchers designing assays to screen for Pin1 inhibitors or to study its enzymatic mechanism.
Experimental Protocols
The activity of Pin1 on the this compound substrate can be measured using a continuous spectrophotometric assay coupled with a second enzyme, such as chymotrypsin or trypsin. Pin1 isomerizes the peptidyl-prolyl bond from the cis to the trans conformation. The protease, which is specific for the trans isomer, then cleaves the p-nitroanilide (pNA) group, resulting in a yellow product that can be monitored by measuring the absorbance at 405 nm.
Trypsin-Coupled Spectrophotometric Assay for Pin1 Activity
This protocol is adapted for peptides containing a Pro-Arg-pNA motif.
Materials:
-
Recombinant human Pin1
-
Phosphorylated peptide substrate: this compound
-
Non-phosphorylated peptide substrate: H-Trp-Phe-Tyr-Ser-Pro-Arg-pNA
-
Trypsin (sequencing grade)
-
Assay buffer: 35 mM HEPES, pH 7.8
-
Substrate stock solution: Dissolve the peptide in a minimal amount of DMSO and then bring to the final desired concentration with the assay buffer.
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 405 nm
Procedure:
-
Prepare the reaction mixture: In each well of a 96-well plate, prepare a reaction mixture containing the assay buffer, a final concentration of 50 µM of the peptide substrate, and a suitable concentration of trypsin.
-
Pre-incubate: Pre-incubate the plate at the desired reaction temperature (e.g., 25°C) for 5 minutes to ensure temperature equilibrium.
-
Initiate the reaction: Add a predetermined amount of Pin1 enzyme to each well to start the reaction. The final enzyme concentration should be in the nanomolar range and optimized to yield a linear reaction rate.
-
Monitor absorbance: Immediately begin monitoring the increase in absorbance at 405 nm every 30 seconds for a period of 10-15 minutes.
-
Calculate the initial reaction velocity: Determine the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for pNA = 10,500 M⁻¹cm⁻¹).
-
Determine kinetic parameters: To determine the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat), perform the assay with varying concentrations of the peptide substrate and a fixed concentration of Pin1. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.
Visualizing the Molecular Interactions and Pathways
To better understand the context of Pin1 activity, the following diagrams illustrate the key signaling events leading to Pin1 activation and the workflow of the enzymatic assay.
Figure 1: A simplified signaling pathway illustrating the role of Pin1. Upstream kinases phosphorylate substrate proteins on Ser/Thr-Pro motifs, creating a binding site for Pin1. Pin1-catalyzed isomerization then leads to conformational changes that affect the protein's function and fate.[2][3][4][5]
Figure 2: The experimental workflow for the trypsin-coupled spectrophotometric assay to measure Pin1 activity. This diagram outlines the key steps from reaction setup to data analysis.[1][6][7][8][9]
References
- 1. mdpi.com [mdpi.com]
- 2. The kingdom of the prolyl-isomerase Pin1: The structural and functional convergence and divergence of Pin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of eukaryotic protein kinases by Pin1, a peptidyl-prolyl isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The prolyl isomerase Pin1 as a molecular switch to determine the fate of phosphoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A critical step for JNK activation: isomerization by the prolyl isomerase Pin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Alternative Pin1 Binding and Isomerization Site in the N-Terminus Domain of PSD-95 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Death Associated Protein Kinase 1 Phosphorylates Pin1 and Inhibits its Prolyl Isomerase Activity and Cellular Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chymotrypsin - ChromogenicSubstrates.com [chromogenicsubstrates.com]
A Guide to Correlating pNA-Based and Fluorescence Polarization Assays for the Peptidyl-Prolyl Isomerase Pin1
For researchers, scientists, and drug development professionals, understanding the nuances of different assay formats is critical for the successful identification and characterization of Pin1 inhibitors. This guide provides a detailed comparison of two commonly employed methods: the p-nitroanilide (pNA)-based enzymatic assay and the fluorescence polarization (FP)-based binding assay. By examining the experimental protocols and correlating the resulting data, this document aims to offer a clear framework for interpreting and comparing results across these distinct platforms.
The peptidyl-prolyl cis-trans isomerase Pin1 is a critical regulator of numerous cellular processes, and its dysregulation is implicated in various diseases, including cancer and Alzheimer's disease. Consequently, Pin1 has emerged as a promising target for therapeutic intervention. The development of small molecule inhibitors of Pin1 relies on robust and reliable in vitro assays. Two of the most prevalent methods for screening and characterizing Pin1 inhibitors are the pNA-based enzymatic assay and the fluorescence polarization (FP) binding assay. While both are powerful techniques, they measure different aspects of inhibitor interaction with the enzyme. The pNA assay directly measures the inhibition of Pin1's catalytic activity, whereas the FP assay quantifies the displacement of a fluorescently labeled ligand from the Pin1 active site, thus measuring binding affinity. Understanding the correlation between the data generated from these two assays is essential for a comprehensive evaluation of potential drug candidates.
Correlation of Inhibition Data
A direct comparison of inhibitory constants from both pNA-based and FP assays for the same compound can provide valuable insights into its mechanism of action. For instance, all-trans retinoic acid (ATRA), a known Pin1 inhibitor, has been characterized using both methods. In one study, ATRA was found to have a Ki of 0.82 µM in a chymotrypsin-coupled pNA assay and a Kd of 0.80 µM in a binding assay, indicating a strong correlation between its ability to inhibit Pin1's enzymatic activity and its binding affinity to the active site.[1]
The following table summarizes quantitative data for various Pin1 inhibitors, highlighting the different parameters measured by each assay. It is important to note that while some of these compounds were evaluated using both methods, the data may not have been generated in the same study, which can introduce variability.
| Compound | Assay Type | Measured Value (IC50/Ki) | Reference |
| ATRA | pNA-based (PPIase) | 0.82 µM (Ki) | [Active Pin1 is a key target of all-trans retinoic acid...][1] |
| Binding (Radiolabeled) | 0.80 µM (Kd) | [Active Pin1 is a key target of all-trans retinoic acid...][1] | |
| BJP-06-005-3 | pNA-based (PPIase) | 48 nM (Ki) | [Identification of a potent and selective covalent Pin1 inhibitor][2] |
| BJP-02-118-2 | Fluorescence Polarization | 2 µM (apparent Ki) | [Identification of a potent and selective covalent Pin1 inhibitor][2] |
| KPT-6566 | pNA-based (PPIase) | 0.64 µM (IC50) | [A covalent PIN1 inhibitor selectively targets cancer cells...][3] |
| Juglone | pNA-based (PPIase) | Not specified | [A covalent PIN1 inhibitor selectively targets cancer cells...][3] |
| HWH8-33 | pNA-based (PPIase) | micromolar range | [Small molecules targeting Pin1 as potent anticancer drugs][4] |
| HWH8-36 | pNA-based (PPIase) | micromolar range | [Small molecules targeting Pin1 as potent anticancer drugs][4] |
Experimental Methodologies
A clear understanding of the experimental protocols for both pNA-based and fluorescence polarization assays is fundamental to appreciating their respective strengths and limitations.
pNA-Based Chymotrypsin-Coupled Isomerase Assay
This assay measures the enzymatic activity of Pin1 by monitoring the cis-to-trans isomerization of a synthetic peptide substrate. The substrate, typically Suc-Ala-pSer-Pro-Phe-pNA, is designed so that only the trans-isomer is susceptible to cleavage by the coupling enzyme, chymotrypsin. The cleavage of the p-nitroanilide (pNA) group results in a chromogenic product that can be detected spectrophotometrically.
-
Reagents and Buffers:
-
Pin1 enzyme (e.g., GST-Pin1)
-
Substrate: Suc-Ala-pSer-Pro-Phe-pNA
-
Coupling Enzyme: α-Chymotrypsin
-
Assay Buffer: Typically 35-50 mM HEPES, pH 7.8, containing DTT and BSA.
-
Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
A reaction mixture is prepared containing the assay buffer, Pin1 enzyme, and varying concentrations of the test compound.
-
The mixture is pre-incubated to allow the inhibitor to bind to the enzyme.
-
The reaction is initiated by the addition of the chymotrypsin and the pNA-containing substrate.
-
The absorbance at 390-405 nm is monitored over time using a spectrophotometer. The rate of increase in absorbance is proportional to the rate of Pin1-catalyzed isomerization.
-
The inhibitory activity of the test compounds is determined by comparing the reaction rates in the presence and absence of the inhibitor. IC50 values are calculated from dose-response curves.[2][4]
-
Fluorescence Polarization (FP) Competition Assay
The FP assay is a binding assay that measures the ability of a test compound to displace a fluorescently labeled ligand (tracer) from the Pin1 active site. The principle is based on the observation that a small, fluorescently labeled molecule tumbles rapidly in solution, resulting in low fluorescence polarization. When this tracer binds to a larger molecule like Pin1, its tumbling is slowed, leading to an increase in fluorescence polarization. An inhibitor that competes with the tracer for binding to Pin1 will cause a decrease in the polarization signal.
-
Reagents and Buffers:
-
Pin1 enzyme (e.g., GST-Pin1)
-
Fluorescent Tracer: A high-affinity Pin1 ligand, such as a fluorescein-labeled peptide (e.g., Bth-D-phos.Thr-Pip-Nal).[1][2]
-
Assay Buffer: Typically 10 mM HEPES, pH 7.4, containing NaCl, BSA, Tween-20, and DTT.
-
Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
A solution containing Pin1, the fluorescent tracer, and the assay buffer is prepared.
-
Varying concentrations of the test compound are added to this mixture in a multi-well plate (typically a black 384-well plate).
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
The fluorescence polarization is measured using a plate reader equipped with polarizing filters.
-
The ability of the test compound to inhibit the binding of the tracer is determined by the decrease in the FP signal. IC50 values are calculated from the dose-response curves, from which Ki values can be derived.[2]
-
Visualizing the Assay Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for both the pNA-based and fluorescence polarization assays.
Caption: Workflow of the pNA-based chymotrypsin-coupled assay for Pin1 activity.
References
- 1. Active Pin1 is a key target of all-trans retinoic acid in acute promyelocytic leukemia and breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]
A Comparative Guide to Pin1 Assay Methodologies: Benchmarking New Assays Against the Traditional H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA Assay
For researchers, scientists, and drug development professionals, the accurate measurement of Pin1 activity is crucial for understanding its role in various signaling pathways and for the development of therapeutic inhibitors. This guide provides a comprehensive comparison of emerging Pin1 assay methods against the established chromogenic H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA assay, offering insights into their principles, performance, and protocols to aid in the selection of the most suitable method for your research needs.
The peptidyl-prolyl isomerase Pin1 is a critical regulator of numerous cellular processes, including cell cycle progression, apoptosis, and signal transduction.[1] Its unique ability to catalyze the cis-trans isomerization of pSer/Thr-Pro motifs makes it a key modulator of protein function and a compelling target in diseases such as cancer and Alzheimer's disease.[1] The traditional method for measuring Pin1 activity involves a protease-coupled assay with a chromogenic substrate like this compound. While reliable, this method has paved the way for the development of newer assays with potential advantages in sensitivity, throughput, and ease of use.
Pin1 Signaling Pathways
Pin1 exerts its influence by interacting with and modifying a multitude of proteins involved in critical cellular signaling cascades. Understanding these pathways is fundamental to interpreting the results of any Pin1 assay. Key pathways regulated by Pin1 include those involved in cell cycle control, oncogenesis, and neurodegeneration.
Comparison of Pin1 Assay Methods
The choice of a Pin1 assay depends on various factors, including the specific research question, required throughput, and available instrumentation. Below is a comparative overview of the traditional chromogenic assay and newer methodologies.
| Assay Method | Principle | Advantages | Disadvantages | Typical Substrate/Probe |
| Protease-Coupled Colorimetric Assay | Pin1 isomerizes a phosphorylated peptide substrate from the cis to the trans conformation. A protease (e.g., chymotrypsin or trypsin) that specifically cleaves the trans isomer releases a chromogenic molecule (p-nitroaniline), which is detected by absorbance.[2] | - Well-established and widely used. - Direct measurement of enzymatic activity. - Relatively inexpensive. | - Lower sensitivity compared to other methods. - Potential for interference from compounds that inhibit the coupling protease. - Continuous assay format can be complex to set up. | This compound, Succ-Ala-Glu-Pro-Phe-pNA |
| Fluorescence Polarization (FP) Assay | A fluorescently labeled peptide probe binds to Pin1, resulting in a high fluorescence polarization signal. Unlabeled ligands (inhibitors or substrates) compete for binding, causing a decrease in polarization.[3] | - High-throughput screening (HTS) compatible. - Homogeneous (no-wash) format. - Provides information on binding affinity (Ki). | - Indirect measurement of activity (measures binding, not catalysis). - Requires a fluorescently labeled probe. - Potential for interference from fluorescent compounds. | Fluorescein-labeled pSer/Thr-Pro peptides |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay | A donor fluorophore (e.g., on an antibody) and an acceptor fluorophore (e.g., on a substrate) are brought into proximity upon Pin1 binding or activity, leading to FRET. | - High sensitivity and low background. - Homogeneous format suitable for HTS. - Reduced interference from compound fluorescence. | - Requires specific labeled reagents (antibodies, peptides). - Can be more expensive than other methods. | Lanthanide-labeled antibody and fluorescently labeled substrate |
| Thermal Shift Assay (TSA) | Ligand binding to Pin1 increases its thermal stability. The change in melting temperature (Tm) is monitored using a fluorescent dye that binds to unfolded protein. | - Label-free for the test compound. - Can be used to screen for binders without a known activity. - Relatively simple and fast. | - Indirect measurement of binding. - May not be suitable for all proteins. - Requires a real-time PCR instrument or dedicated TSA instrument. | None (monitors protein unfolding) |
Quantitative Performance Data
Direct comparative studies providing a comprehensive set of kinetic parameters for the this compound assay alongside newer methods are limited in the public domain. However, data from various sources can be compiled to provide an overview of the typical performance of these assays.
| Parameter | Protease-Coupled Colorimetric Assay | Fluorescence Polarization Assay | TR-FRET Assay | Thermal Shift Assay |
| kcat/Km (M⁻¹s⁻¹) | ~1 x 10⁴ - 1 x 10⁵ (for various peptide substrates)[4] | Not directly measured | Not directly measured | Not directly measured |
| Limit of Detection (LOD) | Micromolar range | Nanomolar to low micromolar range | Nanomolar range | Dependent on protein concentration and instrument |
| Typical Inhibitor IC50/Ki | Micromolar to nanomolar range[3] | Micromolar to nanomolar range[3] | Micromolar to nanomolar range | Not a direct measure of inhibition potency |
Note: The values presented are approximate and can vary significantly depending on the specific substrate, buffer conditions, and instrumentation used.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and comparison of different assays.
Protease-Coupled Colorimetric Assay (using this compound)
Protocol:
-
Assay Buffer: Prepare a suitable assay buffer, typically 35 mM HEPES, pH 7.8.
-
Reagents: Prepare stock solutions of the this compound substrate, recombinant Pin1 enzyme, and the coupling protease (e.g., chymotrypsin).
-
Reaction Mixture: In a microplate well, combine the assay buffer, substrate, and chymotrypsin.
-
Initiation: Start the reaction by adding the Pin1 enzyme to the reaction mixture.
-
Measurement: Immediately begin monitoring the increase in absorbance at 390-410 nm over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance curve. For inhibitor studies, pre-incubate Pin1 with the inhibitor before adding it to the reaction mixture.
Fluorescence Polarization (FP) Assay
Protocol:
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., 10 mM HEPES, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20, pH 7.5).
-
Reagents: Prepare solutions of recombinant Pin1, a fluorescently labeled peptide probe, and test compounds (inhibitors).
-
Reaction Setup: In a black microplate, add the assay buffer, fluorescent probe, and Pin1.
-
Inhibitor Addition: Add varying concentrations of the test compound.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to reach binding equilibrium.
-
Measurement: Measure fluorescence polarization using a plate reader equipped with appropriate filters.
-
Data Analysis: Determine the IC50 values by plotting the change in fluorescence polarization against the inhibitor concentration.
Thermal Shift Assay (TSA)
Protocol:
-
Reagents: Prepare a solution of purified Pin1 protein in a suitable buffer and a stock solution of a fluorescent dye (e.g., SYPRO Orange).
-
Reaction Mixture: In a PCR plate, mix the Pin1 protein, the fluorescent dye, and either a test compound or a vehicle control.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient, typically from 25°C to 95°C, with incremental temperature increases.
-
Fluorescence Measurement: Monitor the fluorescence intensity at each temperature increment. The dye fluoresces upon binding to the hydrophobic regions of the unfolding protein.
-
Data Analysis: Plot fluorescence as a function of temperature to generate a melting curve. The midpoint of the transition corresponds to the melting temperature (Tm). A shift in Tm in the presence of a compound indicates binding.
Conclusion
The traditional this compound protease-coupled assay remains a valuable tool for the direct measurement of Pin1 catalytic activity. However, for applications requiring higher throughput, increased sensitivity, or the characterization of ligand binding, newer methods such as fluorescence polarization, TR-FRET, and thermal shift assays offer significant advantages. The selection of the optimal assay will depend on the specific experimental goals, available resources, and the nature of the compounds being investigated. By understanding the principles and protocols of each method, researchers can make informed decisions to advance their Pin1-related research.
References
- 1. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic Isotope Effects Support the Twisted Amide Mechanism of Pin1 Peptidyl-Prolyl Isomerase - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Evaluating H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA in Pin1 Activity Assays
For researchers, scientists, and professionals in drug development, the accurate measurement of enzyme activity is paramount. This guide provides a comprehensive comparison of various assay formats for evaluating the performance of the peptidyl-prolyl isomerase Pin1 substrate, H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA. Pin1 is a critical enzyme in cellular signaling, and its dysregulation is implicated in various diseases, including cancer and Alzheimer's disease.
This document details the experimental protocols for the most common assay formats, presents quantitative data for performance comparison, and illustrates the underlying biochemical processes through clear diagrams.
Pin1 and its Role in Cellular Signaling
Pin1 is a unique enzyme that specifically isomerizes the peptide bond between a phosphorylated serine or threonine residue and a proline (pSer/Thr-Pro). This cis-trans isomerization acts as a molecular switch, altering the conformation of substrate proteins and consequently regulating their activity, stability, and subcellular localization. Pin1 plays a crucial role in numerous signaling pathways that govern cell proliferation, differentiation, and apoptosis.
Figure 1: Simplified overview of Pin1's role in major signaling pathways.
Comparison of Assay Formats for Pin1 Activity
The performance of this compound and other Pin1 substrates can be evaluated using several distinct assay formats. The choice of assay depends on the specific research needs, such as high-throughput screening, detailed kinetic analysis, or the study of inhibitor binding.
| Assay Format | Principle | Advantages | Disadvantages |
| Coupled Chromogenic Assay | Pin1 isomerizes the substrate from cis to trans. A protease (trypsin) then cleaves the trans isomer, releasing a chromogenic reporter (p-nitroanilide). | Simple, cost-effective, suitable for standard plate readers. | Indirect measurement, potential for interference with the coupling enzyme. |
| Fluorimetric Assay | Pin1 isomerizes a pre-treated cis fluorogenic substrate to the trans form, which is then cleaved by a developer enzyme to release a fluorescent signal. | Higher sensitivity than chromogenic assays, suitable for HTS. | Can be more expensive, potential for compound autofluorescence. |
| Fluorescence Polarization (FP) Assay | Measures the change in polarization of a fluorescently labeled peptide upon binding to Pin1. Used to determine binding affinity (Kd) of substrates and inhibitors. | Homogeneous assay, highly sensitive, provides direct binding data. | Requires specialized plate readers with polarization filters, does not directly measure enzymatic activity. |
| NMR Spectroscopy | Directly observes the cis-trans isomerization of the substrate in the presence of Pin1, allowing for the determination of microscopic kinetic rates. | Provides detailed mechanistic insights and direct measurement of isomerization. | Requires specialized equipment and expertise, low throughput, requires high concentrations of enzyme and substrate. |
Performance of Pin1 Substrates: A Quantitative Comparison
Note: The kinetic parameters can vary depending on the specific assay conditions (e.g., buffer composition, temperature).
| Substrate | Assay Format | Km (µM) | kcat/Km (M-1s-1) | Reference |
| Ac-Phe-Phe-pSer-Pro-Arg-pNA | Coupled Chromogenic | Not Reported | 4,230 | [1] |
| WFYpSPR-pNA | Coupled Chromogenic | Not Reported | 20,160 | [2] |
| Suc-AEPF-pNA | Coupled Chromogenic | Not Reported | 380,000 | [3] |
| WFYpSPRLKK | NMR | 800 ± 150 | Not Applicable | [3] |
Experimental Protocols
Detailed methodologies for the key experimental formats are provided below.
Coupled Chromogenic Assay
This assay indirectly measures Pin1 activity by coupling the isomerization of the substrate to its cleavage by a protease, which releases a colored product.
Figure 2: Workflow of the coupled chromogenic Pin1 assay.
Materials:
-
Pin1 enzyme
-
This compound substrate
-
Trypsin
-
Assay buffer (e.g., 35 mM HEPES, pH 7.8)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of the substrate in an appropriate solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer.
-
Add the Pin1 enzyme to the wells.
-
Add the coupling enzyme, trypsin, to the wells.
-
To initiate the reaction, add the substrate to each well.
-
Immediately place the plate in a microplate reader and measure the change in absorbance at 405 nm over time at a constant temperature (e.g., 25°C).
-
The rate of the reaction is determined from the linear portion of the absorbance versus time plot.
Fluorimetric Assay
This assay offers higher sensitivity and is well-suited for high-throughput screening of Pin1 inhibitors.
Materials:
-
Pin1 enzyme
-
Fluorogenic Pin1 substrate (pre-treated to be in the cis conformation)
-
Developer enzyme (protease)
-
Assay buffer
-
Black, non-binding 96- or 384-well microplate
-
Fluorescence microplate reader (Excitation/Emission wavelengths specific to the fluorophore, e.g., 490/520 nm)
Procedure:
-
Allow all kit components to reach room temperature.
-
Prepare working solutions of the substrate, Pin1 enzyme, and developer according to the manufacturer's instructions.
-
Add the Pin1 enzyme solution to the wells of the microplate. If screening for inhibitors, pre-incubate the enzyme with the test compounds.
-
Add the fluorogenic substrate to initiate the Pin1-catalyzed isomerization. Incubate for a defined period (e.g., 30-60 minutes) at room temperature, protected from light.
-
Add the developer solution to each well. The developer will cleave the trans-isomerized substrate, releasing the fluorophore.
-
Measure the fluorescence intensity using a microplate reader. The increase in fluorescence is directly proportional to Pin1 activity.
Fluorescence Polarization (FP) Assay
FP assays are ideal for quantifying the binding affinity of substrates and inhibitors to Pin1 without directly measuring enzymatic turnover.
Figure 3: Principle of the Fluorescence Polarization (FP) assay for Pin1.
Materials:
-
Pin1 enzyme
-
Fluorescently labeled peptide tracer (a known Pin1 ligand)
-
Unlabeled competitor ligand (e.g., this compound or a test inhibitor)
-
Assay buffer
-
Black, low-volume 384-well microplate
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Prepare serial dilutions of the unlabeled competitor ligand.
-
In the wells of the microplate, add a fixed concentration of Pin1 enzyme and the fluorescently labeled tracer.
-
Add the serially diluted unlabeled competitor ligand to the wells. Include controls with no competitor (maximum polarization) and no Pin1 (minimum polarization).
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).
-
Measure the fluorescence polarization in each well.
-
The binding affinity (Kd or IC50) of the unlabeled ligand is determined by fitting the polarization data to a suitable binding model.
Conclusion
The evaluation of this compound and other substrates for Pin1 can be accomplished through a variety of assay formats, each with its own set of advantages and limitations. The coupled chromogenic assay provides a straightforward and cost-effective method for routine activity measurements. For higher sensitivity and high-throughput applications, the fluorimetric assay is a superior choice. When the goal is to determine the binding affinity of substrates or inhibitors, the fluorescence polarization assay is a powerful tool. For in-depth mechanistic studies, NMR spectroscopy offers unparalleled detail. By understanding the principles and protocols of these different assays, researchers can select the most appropriate method for their specific scientific questions, leading to more accurate and reliable data in the study of Pin1 and its role in health and disease.
References
Safety Operating Guide
Safe Disposal of H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA: A Procedural Guide
For Immediate Release
Researchers and laboratory personnel are advised to follow specific safety and disposal protocols for the chromogenic substrate H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA, a compound utilized in biochemical assays, particularly as a substrate for Pin1 isomerase.[1][2][3][4] Due to the presence of p-nitroaniline (pNA), this peptide is classified as an acutely toxic compound and requires handling as hazardous waste.[5] Adherence to these guidelines is crucial for ensuring personnel safety and environmental protection.
Core Safety & Handling Precautions
Prior to handling this compound, it is imperative to work in a well-ventilated area, preferably within a designated fume hood, to prevent inhalation of any dust or aerosols.[5][6] Personal Protective Equipment (PPE) is mandatory and includes:
-
Hand Protection: Nitrile gloves are recommended; double-gloving is advised. Gloves must be changed immediately upon contact with the substance.[5]
-
Body Protection: A lab coat, long pants, and closed-toed shoes are required.[5]
Familiarize yourself with the location and operation of safety showers and eyewash stations before beginning any work.[5]
Hazard Profile
The primary hazard associated with this peptide stems from the p-nitroaniline (pNA) moiety. p-Nitroaniline is a bright yellow solid with a faint ammonia-like odor.[5] It is classified as toxic, a specific organ toxicity hazard, and a potential mutagen.[5]
| Hazard Classification | Description | Potential Health Effects |
| Acute Toxicity | Can be harmful if inhaled, ingested, or absorbed through the skin.[5][6] | Short-term exposure may cause eye irritation, headache, paleness, and methemoglobinemia (which impairs the blood's ability to carry oxygen).[5][7] |
| Specific Organ Toxicity | Prolonged or repeated exposure may cause damage to organs. | Long-term exposure may lead to liver damage.[5][7] |
| Mutagenicity | May cause genetic defects.[5] | Long-term exposure may lead to gene mutation.[5] |
| Environmental Hazard | Harmful to aquatic life with long-lasting effects.[6] | Discharge into the environment must be avoided.[6] |
Spill Management Protocol
In the event of a spill, immediate action is necessary to contain and clean the affected area.
For Minor Spills:
-
Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the spill area.[5]
-
Personal Protection: Ensure appropriate PPE is worn before addressing the spill.
-
Containment: For solid spills, dampen the material with water to prevent dust formation.[8] For liquid spills, use an inert absorbent material like sand, earth, or vermiculite.[8]
-
Collection: Carefully sweep or vacuum the contained material and place it into a labeled, sealable container for hazardous waste.[8][9]
-
Decontamination: Clean the spill area thoroughly with soap and water.[7]
For Major Spills:
-
Immediate Evacuation: Evacuate the area immediately.[8]
-
Emergency Notification: Alert your institution's Environmental Health & Safety (EHS) office and emergency responders, providing details about the location and nature of the spill.[8]
-
Professional Cleanup: Do not attempt to clean up a major spill unless you are trained and equipped to do so. Await the arrival of trained personnel.
Waste Disposal Procedure
All waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, gloves, lab paper), and solutions, must be disposed of as hazardous chemical waste.
Step-by-Step Disposal:
-
Waste Segregation: Collect all waste contaminated with this compound separately from other laboratory waste streams. Do not mix with non-hazardous or biological waste.
-
Containerization:
-
Solid Waste: Place in a clearly labeled, durable, and sealable container. For powdered waste, ensure the container has a liner.[5]
-
Liquid Waste: Use a designated, leak-proof, and chemically resistant container. Do not overfill.
-
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Indicate the associated hazards (e.g., Toxic, Environmental Hazard).
-
Storage: Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials.[6][8]
-
Disposal Request: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal.[8][9]
It may be necessary to contain and dispose of p-Nitroaniline as a HAZARDOUS WASTE. Contact your state Department of Environmental Protection (DEP) or your regional office of the federal Environmental Protection Agency (EPA) for specific recommendations.[9]
Caption: Workflow for the safe handling and disposal of this compound.
Caption: Logical relationship determining the disposal protocol for the subject peptide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. shop.bachem.com [shop.bachem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. amherst.edu [amherst.edu]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. P-NITROANILINE, [SOLID] | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. westliberty.edu [westliberty.edu]
- 9. nj.gov [nj.gov]
Essential Safety and Handling Protocols for H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA
Personal Protective Equipment (PPE)
The following table summarizes the essential personal protective equipment required for the safe handling of H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA in a laboratory setting. Consistent use of this equipment minimizes exposure risk and prevents contamination.
| Protection Type | Required PPE | Purpose |
| Eye/Face Protection | Chemical safety goggles | Protects eyes from splashes or dust. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the peptide. |
| Laboratory coat | Protects skin and clothing from contamination. | |
| Respiratory Protection | Dust mask or respirator | Recommended when handling the lyophilized powder to avoid inhalation.[6] |
| Emergency | Full respiratory protection | Recommended in case of fire, due to the potential for hazardous combustion products.[5] |
Operational Workflow for Safe Handling and Disposal
The following diagram outlines the standard operating procedure for handling this compound from receipt to disposal. Adherence to this workflow is critical for maintaining a safe laboratory environment.
Detailed Experimental Protocols
Storage of Lyophilized Peptide:
For long-term storage, the lyophilized peptide should be kept in a tightly sealed container at -20°C, protected from light and moisture.[7] For short-term use, storage at 4°C is acceptable.[6]
Reconstitution of the Peptide:
-
Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature in a desiccator. This prevents condensation and moisture absorption, which can reduce the stability of the peptide.[6][7]
-
Wear appropriate PPE, including gloves, a lab coat, and safety goggles.
-
Weigh the desired amount of the peptide in a chemical fume hood to avoid inhalation of the powder.
-
Dissolve the peptide in a suitable solvent. For peptides with hydrophobic residues, a small amount of an organic solvent like DMSO or DMF may be necessary before diluting with an aqueous buffer.[6] Peptides containing Trp, Met, or Cys residues are prone to oxidation, so the use of oxygen-free buffers is recommended.[6]
Disposal Plan:
-
Liquid Waste: All solutions containing the peptide should be collected in a clearly labeled hazardous waste container.
-
Solid Waste: Contaminated consumables such as pipette tips, tubes, and gloves should be placed in a designated solid waste container.
-
Spills: In the event of a spill, wear protective equipment.[5] Absorb any liquid with an inert material like sand or vermiculite.[5] For powdered spills, carefully sweep up the material and place it in a sealed container for disposal.[5] The spill area should then be thoroughly ventilated and washed.[5]
-
All waste disposal must be conducted in accordance with local, regional, and national environmental regulations.[8][9]
First Aid Procedures:
-
Inhalation: If inhaled, move the individual to fresh air. If adverse effects occur, seek medical attention.[5][8]
-
Skin Contact: In case of skin contact, wash the affected area thoroughly with soap and water. Remove any contaminated clothing. If irritation persists, seek medical advice.[5][8]
-
Eye Contact: If the peptide comes into contact with the eyes, immediately flush with plenty of water for several minutes. Seek immediate medical attention.[5]
-
Ingestion: If swallowed, wash out the mouth with water, provided the person is conscious. Do not induce vomiting. Seek immediate medical attention.[5]
References
- 1. chemimpex.com [chemimpex.com]
- 2. shop.bachem.com [shop.bachem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. peptide.co.jp [peptide.co.jp]
- 9. biosb.com [biosb.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
